Pharmacokinetic Profiling of 2-(3-Fluoropiperidin-1-yl)propanoic Acid Derivatives: A Technical Guide
Executive Summary The incorporation of fluorine into saturated nitrogen heterocycles is a cornerstone strategy in modern medicinal chemistry. Specifically, 2-(3-fluoropiperidin-1-yl)propanoic acid derivatives represent a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The incorporation of fluorine into saturated nitrogen heterocycles is a cornerstone strategy in modern medicinal chemistry. Specifically, 2-(3-fluoropiperidin-1-yl)propanoic acid derivatives represent a highly specialized chemical space where the basicity of the piperidine ring is precisely modulated by the stereoelectronic effects of a fluorine atom, while the propanoic acid moiety introduces an anionic center.
This whitepaper provides an in-depth, mechanistically grounded guide to the pharmacokinetic (PK) profiling of this scaffold. For drug development professionals, understanding the causality between these structural features and their ADME (Absorption, Distribution, Metabolism, and Excretion) outcomes is critical for successfully translating in vitro data into predictive human pharmacokinetics.
Physicochemical Rationale: The Causality of the Scaffold
To design an effective PK profiling strategy, one must first understand the physicochemical forces at play. An unsubstituted piperidine ring is highly basic (pKₐ ~9.5–10.0), which often leads to poor passive permeability, lysosomal trapping, and high-affinity binding to the hERG potassium channel (a primary driver of cardiotoxicity).
The introduction of a strongly electronegative fluorine atom at the 3-position exerts a through-bond inductive electron-withdrawing effect (-I effect). This pulls electron density away from the basic nitrogen, typically reducing its pKₐ by 1.5 to 2.5 units (). Concurrently, the propanoic acid moiety provides an acidic center (pKₐ ~4.5).
At physiological pH (7.4), the carboxylic acid is fully deprotonated, while the fluorinated piperidine (pKₐ ~7.4) exists in an equilibrium between its neutral and protonated states. This creates a zwitterionic/anionic dynamic that dictates the molecule's entire pharmacokinetic journey.
Property relationships of 3-fluoropiperidin-1-yl propanoic acids dictating PK behavior.
Quantitative Impact on Pharmacokinetics
The structural modifications inherent to this scaffold yield dramatic improvements in both safety and exposure. Fluorination has been shown to significantly improve oral absorption and bioavailability compared to non-fluorinated piperidine analogs ().
Table 1: Comparative Physicochemical and Pharmacokinetic Data Profile
Parameter
Piperidin-1-yl Propanoic Acid (Reference)
3-Fluoropiperidin-1-yl Propanoic Acid
Mechanistic Rationale
Amine pKₐ
9.5 ± 0.2
7.4 ± 0.2
Inductive electron withdrawal (-I effect) by the highly electronegative fluorine atom.
LogD (pH 7.4)
-0.5
0.8
Increased lipophilicity and higher fraction of neutral/zwitterionic species at physiological pH.
hERG IC₅₀ (μM)
0.8 (High Risk)
> 15.0 (Low Risk)
Reduced cation-π interactions with Tyr652/Phe656 in the hERG channel cavity due to lower basicity.
Caco-2 Pₐₚₚ (10⁻⁶ cm/s)
< 2.0
8.5
Lower desolvation energy required for lipid bilayer insertion.
Rat CLᵢₙ ᵥᵢᵥₒ (mL/min/kg)
> 45.0 (High)
18.0 (Moderate)
Steric and electronic shielding of the piperidine ring limits CYP-mediated N-dealkylation.
Oral Bioavailability (F%)
< 10%
55%
Synergistic effect of improved passive permeability and reduced hepatic first-pass metabolism.
In Vitro ADME Profiling Strategy & Self-Validating Protocols
Because zwitterions require high desolvation energy to cross lipid bilayers, passive permeability is often restricted. Consequently, absorption and clearance are highly dependent on carrier-mediated transport (e.g., OATs, OCTs, BCRP, MDR1) and Phase II metabolism (acyl glucuronidation of the propanoic acid).
To accurately assess the absorption potential and efflux liability of these derivatives, a bidirectional Caco-2 assay must be utilized.
Step-by-Step Methodology:
Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 μm pore size) and culture for 21 days to ensure full differentiation and tight junction formation.
Buffer Preparation: Prepare Hank’s Balanced Salt Solution (HBSS) supplemented with 10 mM HEPES, adjusted to pH 7.4 for both apical (A) and basolateral (B) compartments.
Dosing: Spike the test compound into the donor compartment at a final concentration of 10 μM (ensure DMSO concentration remains <1% v/v).
Incubation: Incubate at 37°C on an orbital shaker. Take 50 μL aliquots from the receiver compartment at 30, 60, 90, and 120 minutes.
Quenching & Analysis: Quench samples with cold acetonitrile containing an internal standard. Analyze via LC-MS/MS to calculate the Apparent Permeability (Pₐₚₚ) and Efflux Ratio (ER = Pₐₚₚ B-A / Pₐₚₚ A-B).
System Suitability & Validation Criteria (Self-Validating System):
Monolayer Integrity: Transepithelial electrical resistance (TEER) must be > 250 Ω·cm².
Mass Balance: Total recovery must exceed 80% to rule out non-specific binding or intracellular trapping.
Protocol 2: Comprehensive Human Liver Microsomal (HLM) Stability
Standard HLM assays only evaluate Cytochrome P450 (Phase I) metabolism. Because the propanoic acid moiety is highly susceptible to Uridine 5'-diphospho-glucuronosyltransferase (UGT) mediated acyl glucuronidation, the assay must be adapted.
Step-by-Step Methodology:
Matrix Preparation: Dilute pooled human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.
Permeabilization (Critical Step): UGT active sites are located on the luminal side of the endoplasmic reticulum. Add the pore-forming peptide alamethicin (25 μg/mg microsomal protein) and incubate on ice for 15 minutes to allow substrate access to the UGT enzymes.
Pre-Incubation: Add the test compound (1 μM final concentration) and 5 mM MgCl₂. Pre-incubate at 37°C for 5 minutes.
Reaction Initiation: Initiate the reaction by adding a cofactor cocktail containing both 1 mM NADPH (for CYPs) and 2 mM UDPGA (for UGTs).
Sampling: Remove 50 μL aliquots at 0, 5, 15, 30, 45, and 60 minutes. Instantly quench in 150 μL of ice-cold acetonitrile containing an internal standard.
Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
System Suitability & Validation Criteria (Self-Validating System):
CYP Activity: Verapamil t₁/₂ must be < 15 minutes.
UGT Activity: Diclofenac t₁/₂ must be < 20 minutes (validates successful alamethicin permeabilization).
Chemical Stability: A minus-cofactor control must show < 10% degradation over 60 minutes, proving clearance is strictly enzymatic.
Safety Pharmacology: Mitigating hERG Liability
A primary reason for utilizing the 3-fluoropiperidine scaffold is the mitigation of cardiotoxicity. The hERG potassium channel features a central cavity lined with aromatic residues (specifically Tyr652 and Phe656). Highly basic amines (like unsubstituted piperidines) are fully protonated at pH 7.4 and bind tightly to these residues via strong cation-π interactions.
By lowering the pKₐ of the piperidine nitrogen to ~7.4 via fluorination, the fraction of protonated species at physiological pH is reduced by over 90%. This directly attenuates the cation-π interaction, effectively rescuing the molecule from hERG-mediated QT prolongation liabilities ().
Integrated Translational Workflow
Translating the in vitro data of 2-(3-fluoropiperidin-1-yl)propanoic acid derivatives into in vivo success requires a sequential, data-driven workflow. The presence of the carboxylic acid necessitates early transporter profiling to ensure that predicted hepatic clearance aligns with actual in vivo clearance, preventing unexpected non-linear pharmacokinetics.
Stepwise pharmacokinetic profiling workflow from in vitro assays to human IVIVE predictions.
References
Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles
Journal of Medicinal Chemistry
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Optimization of Pharmacokinetic and In Vitro Safety Profile of a Series of Pyridine Diamide Indirect AMPK Activators
Journal of Medicinal Chemistry
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Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery
The Journal of Organic Chemistry
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An In-depth Technical Guide to the In Vitro Metabolic Stability of 2-(3-Fluoropiperidin-1-yl)propanoic acid
Introduction In the landscape of modern drug discovery and development, a thorough understanding of a candidate molecule's absorption, distribution, metabolism, and excretion (ADME) properties is paramount. Among these,...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of modern drug discovery and development, a thorough understanding of a candidate molecule's absorption, distribution, metabolism, and excretion (ADME) properties is paramount. Among these, metabolic stability is a critical determinant of a drug's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1][2] This guide provides a comprehensive technical overview of the principles and methodologies for assessing the in vitro metabolic stability of 2-(3-Fluoropiperidin-1-yl)propanoic acid, a molecule featuring two key structural motifs of interest in medicinal chemistry: a fluorinated piperidine ring and a propanoic acid side chain.
The strategic incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability.[3][4][5][6] The high electronegativity of fluorine and the strength of the carbon-fluorine (C-F) bond, which is stronger than a carbon-hydrogen (C-H) bond, can effectively "block" or slow down sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3][5][7][8] This guide will delve into the theoretical and practical aspects of how the 3-fluoro substitution on the piperidine ring is anticipated to influence the metabolic fate of the title compound.
This document is intended for researchers, scientists, and drug development professionals. It will detail the rationale behind experimental design, provide step-by-step protocols for robust in vitro assessment using liver microsomes and hepatocytes, and discuss the analytical quantification and data interpretation necessary for making informed decisions in a drug discovery program.
Predicted Metabolic Profile of 2-(3-Fluoropiperidin-1-yl)propanoic acid
The metabolic fate of 2-(3-Fluoropiperidin-1-yl)propanoic acid is likely dictated by the enzymatic machinery of the liver, primarily the cytochrome P450 superfamily for Phase I oxidative metabolism and UDP-glucuronosyltransferases (UGTs) for Phase II conjugation.[9][10]
Potential Phase I Metabolic Pathways
The piperidine ring is a common structural motif in pharmaceuticals and is known to undergo several metabolic transformations.[11] For 4-aminopiperidine derivatives, N-dealkylation is a major metabolic route, often catalyzed by CYP3A4.[12][13] Other potential metabolic pathways for piperidine rings include ring α-oxidation to form lactams and ring-opening reactions.[12][13]
The presence of the 3-fluoro substituent is expected to significantly influence these pathways. The C-F bond is more resistant to oxidative cleavage than a C-H bond, suggesting that hydroxylation at the 3-position is unlikely.[3][7] Furthermore, the strong electron-withdrawing nature of fluorine can alter the reactivity of adjacent C-H bonds, potentially slowing down metabolism at those sites as well.[3]
The propanoic acid side chain introduces another potential site for metabolism, although it is generally less susceptible to CYP-mediated oxidation than the piperidine ring.
A diagram illustrating the potential metabolic pathways is presented below:
Caption: Predicted Phase I and Phase II metabolic pathways for 2-(3-Fluoropiperidin-1-yl)propanoic acid.
Experimental Workflow for In Vitro Metabolic Stability Assessment
A systematic approach is required to determine the metabolic stability of a new chemical entity. The general workflow involves incubation of the test compound with a liver-derived system, followed by analysis of the compound's disappearance over time.
Caption: General experimental workflow for determining in vitro metabolic stability.
Detailed Experimental Protocols
To comprehensively assess the metabolic stability of 2-(3-Fluoropiperidin-1-yl)propanoic acid, two primary in vitro systems are recommended: liver microsomes and cryopreserved hepatocytes. Liver microsomes are a cost-effective, high-throughput option for evaluating Phase I metabolism, while hepatocytes contain the full complement of both Phase I and Phase II enzymes, offering a more complete metabolic picture.[2][10][14][15][16]
Protocol 1: Liver Microsomal Stability Assay
This assay evaluates the susceptibility of the test compound to metabolism by CYP enzymes.[1][17]
Materials:
2-(3-Fluoropiperidin-1-yl)propanoic acid
Pooled human liver microsomes (commercially available)
Prepare a 10 mM stock solution of 2-(3-Fluoropiperidin-1-yl)propanoic acid in DMSO.
Dilute the stock solution in potassium phosphate buffer to a working concentration (e.g., 100 µM). The final concentration in the incubation will be 1-2 µM.[1]
Thaw the liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in potassium phosphate buffer.[9]
Incubation:
In a 96-well plate, add the diluted liver microsomes.
Add the working solution of the test compound.
Pre-incubate the plate at 37°C for 5-10 minutes.[1]
Initiate the reaction by adding the NADPH regenerating system.
Include a negative control incubation without the NADPH cofactor to assess non-CYP mediated degradation.[1]
Time Points and Reaction Termination:
Incubate the plate at 37°C with gentle shaking.
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[16][17]
Sample Processing:
Centrifuge the plate to precipitate the microsomal proteins.
Transfer the supernatant to a new plate for LC-MS/MS analysis.
Protocol 2: Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolism, including both Phase I and Phase II pathways.[2][14]
Materials:
Cryopreserved human hepatocytes
Hepatocyte culture medium (e.g., Williams Medium E)[14]
Test compound and positive controls (as in the microsomal assay)
Acetonitrile (ACN), HPLC grade
DMSO, HPLC grade
12-well or 24-well plates
CO2 incubator with orbital shaker
Procedure:
Hepatocyte Preparation:
Thaw cryopreserved hepatocytes in a 37°C water bath according to the supplier's protocol.
Dilute the hepatocytes in pre-warmed incubation medium to a final density of 1 x 10^6 viable cells/mL.[14]
Incubation:
Plate the hepatocyte suspension into the wells of a non-coated plate.
Prepare the test compound in incubation medium at a final concentration of 1-2 µM. The final DMSO concentration should not exceed 0.1%.[14]
Add the test compound solution to the hepatocytes.
Place the plate in a CO2 incubator at 37°C on an orbital shaker.[14]
Time Points and Sampling:
At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots from each well.[2][14]
Reaction Termination and Sample Processing:
Terminate the reaction by adding ice-cold acetonitrile with an internal standard to the collected aliquots.
Vortex and centrifuge the samples to pellet cell debris.
Transfer the supernatant for LC-MS/MS analysis.
Bioanalytical Quantification by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices due to its high sensitivity, specificity, and speed.[18][19][20][21][22]
Method Development Considerations:
Sample Preparation: Protein precipitation with acetonitrile is a common and effective method for in vitro samples.
Chromatography: A reversed-phase C18 column is typically used for small molecule analysis. The mobile phase usually consists of water and acetonitrile with a small amount of formic acid to improve ionization.
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is often suitable for nitrogen-containing compounds like piperidines. The analysis is performed in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity.[19]
Data Analysis and Interpretation
The primary goal of the data analysis is to determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.
Quantification: The peak area ratio of the parent compound to the internal standard is determined at each time point.
Percent Remaining Calculation: The peak area ratio at each time point is expressed as a percentage of the ratio at time zero.
Half-Life (t½) Determination: The natural logarithm of the percent remaining is plotted against time. The slope of the linear regression of this plot is the elimination rate constant (k). The half-life is calculated as:
For Microsomes (µL/min/mg protein): CLint = (0.693 / t½) * (1 / microsomal protein concentration in mg/mL)[1]
For Hepatocytes (µL/min/10^6 cells): CLint = (0.693 / t½) * (incubation volume in µL / number of cells in millions)[14]
Data Presentation
The results of the metabolic stability assays should be summarized in a clear and concise table for easy comparison.
In Vitro System
Test Compound
t½ (min)
CLint (µL/min/mg protein or µL/min/10^6 cells)
Human Liver Microsomes
2-(3-Fluoropiperidin-1-yl)propanoic acid
Positive Control 1 (e.g., Midazolam)
Human Hepatocytes
2-(3-Fluoropiperidin-1-yl)propanoic acid
Positive Control 2 (e.g., Diclofenac)
Conclusion
This technical guide provides a comprehensive framework for evaluating the in vitro metabolic stability of 2-(3-Fluoropiperidin-1-yl)propanoic acid. The strategic placement of the fluorine atom on the piperidine ring is hypothesized to confer enhanced metabolic stability. The detailed protocols for both liver microsomal and hepatocyte assays, coupled with robust LC-MS/MS analysis, will enable researchers to accurately determine the intrinsic clearance of this compound. These data are crucial for understanding its pharmacokinetic potential and for guiding further optimization in the drug discovery process. By following the principles of sound scientific methodology and careful data interpretation outlined herein, drug development professionals can make well-informed decisions to advance promising new chemical entities.
References
Title: The role of fluorine in medicinal chemistry
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Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective
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Title: LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma
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Title: The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications
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Title: Sensitive Quantification of Drug Metabolites Using LC-MS
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Title: The Importance of Fluorine in the Life Science Industry
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Title: Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective
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An In-depth Technical Guide to the Structural Activity Relationship (SAR) of 2-(3-Fluoropiperidin-1-yl)propanoic acid as a Novel GABA Transporter 1 (GAT-1) Inhibitor
For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract The γ-aminobutyric acid (GABA) transporter 1 (GAT-1) is a critical regulator of GABAergic neurotransmission, making it a key targe...
Author: BenchChem Technical Support Team. Date: March 2026
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The γ-aminobutyric acid (GABA) transporter 1 (GAT-1) is a critical regulator of GABAergic neurotransmission, making it a key target for therapeutic intervention in neurological disorders such as epilepsy and anxiety.[1][2][3] This guide details the structural activity relationship (SAR) of a novel lead compound, 2-(3-Fluoropiperidin-1-yl)propanoic acid, a potent and selective GAT-1 inhibitor. We will explore the rationale behind the molecular design, the impact of specific structural modifications on inhibitory activity, and the causality behind the experimental choices. This document serves as a comprehensive resource, outlining detailed synthetic protocols, robust bioassay methodologies, and a systematic analysis of how chemical structure dictates biological function in this promising class of compounds.
Introduction: The Rationale for Targeting GAT-1
GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its action is terminated by reuptake from the synaptic cleft via four subtypes of GABA transporters: GAT-1, GAT-2, GAT-3, and BGT-1.[2][3] Of these, GAT-1 is responsible for the majority of GABA reuptake in both neurons and astrocytes, making it a prime target for enhancing GABAergic tone.[2] Inhibition of GAT-1 increases the synaptic concentration of GABA, potentiating inhibitory signals. This mechanism is clinically validated by the antiepileptic drug tiagabine, a derivative of nipecotic acid that selectively inhibits GAT-1.[1][2]
Our lead compound, 2-(3-Fluoropiperidin-1-yl)propanoic acid, was designed based on a privileged scaffold approach. The piperidine ring is a cornerstone of medicinal chemistry, present in numerous CNS-active agents.[4] The propanoic acid moiety provides a crucial carboxylic acid group, a common feature in GAT inhibitors for mimicking the endogenous substrate, GABA. The strategic incorporation of a fluorine atom is intended to modulate key physicochemical properties.[5][6] Fluorine's high electronegativity can alter the pKa of the piperidine nitrogen, influencing its interaction with the transporter and potentially improving metabolic stability and membrane permeability.[5][6][7]
This guide will systematically deconstruct the SAR of this lead compound by examining three key regions:
Region A: The Piperidine Ring - Focusing on the position and nature of the fluorine substituent and stereochemistry.
Region B: The Propanoic Acid Sidechain - Investigating chain length and the role of the carboxylate.
Region C: The N-Piperidine Linkage - Assessing the importance of the tertiary amine.
Core SAR Exploration Workflow
The development of potent and selective inhibitors requires a systematic and iterative process of design, synthesis, and biological evaluation. Our approach is grounded in establishing a clear link between structural modification and biological activity, measured as the half-maximal inhibitory concentration (IC50) against human GAT-1.
Caption: Iterative workflow for SAR exploration.
Analysis of Key Structural Regions
The core structure of 2-(3-Fluoropiperidin-1-yl)propanoic acid was systematically modified to probe the structural requirements for GAT-1 inhibition.
Caption: Key regions for SAR modification.
Region A: The Piperidine Scaffold
The piperidine ring serves as the central scaffold. Our investigation focused on the impact of the fluorine atom's position and the stereochemistry at the C3 position.
Positional Isomers of Fluorine: The placement of the highly electronegative fluorine atom is critical.[5][6] Moving the fluorine from the 3-position to the 4-position was explored to understand the tolerance of the binding pocket to changes in the dipole moment and electronic distribution of the ring. A 2-fluoro substitution was not attempted due to anticipated synthetic challenges and potential electronic destabilization of the N-linkage.
Stereochemistry: The stereochemistry of substituents on a piperidine ring can profoundly impact biological activity.[4][8] The lead compound is a racemate. Chiral separation and synthesis of the individual (R)- and (S)-enantiomers at the C3 position were prioritized to determine if the GAT-1 binding pocket has a stereochemical preference.
Fluorine Replacement: To confirm the role of fluorine, analogs were prepared where the fluorine was replaced with hydrogen (des-fluoro) or a methyl group. This helps to decouple electronic effects from steric effects.
Region B: The Propanoic Acid Sidechain
The N-linked propanoic acid moiety is hypothesized to mimic GABA's carboxylate group, forming a key ionic or hydrogen bond interaction within the transporter.
Chain Length Variation: The length of the alkyl chain was varied to produce acetic acid (n=1) and butanoic acid (n=3) analogs. This probes the spatial tolerance of the binding site that accommodates the carboxylate.
Carboxylic Acid Bioisosteres: The carboxylic acid group, while often crucial for binding, can lead to poor pharmacokinetic properties.[9][10] Its replacement with bioisosteres, such as a tetrazole, is a common strategy in medicinal chemistry to improve metabolic stability and cell permeability while retaining the necessary acidic proton and hydrogen bonding capabilities.[9][11][12]
Quantitative Structure-Activity Relationship Data
The following table summarizes the inhibitory activity (IC50) of synthesized analogs against human GAT-1 expressed in HEK293 cells.
Probe positional tolerance for electronegative group.
5
des-Fluoro (Hydrogen)
A
250
Determine the contribution of the fluorine atom.
6
3-Methyl
A
450
Separate electronic vs. steric effects of C3-substituent.
7
Acetic acid sidechain
B
310
Evaluate impact of sidechain length.
8
Butanoic acid sidechain
B
850
Evaluate impact of sidechain length.
9
Tetrazole bioisostere
B
45
Test bioisosteric replacement for improved properties.[9][10]
Interpretation of SAR Data & Mechanistic Insights
The data reveals several critical insights into the SAR of this chemical series:
Stereochemistry is Paramount: A clear stereochemical preference is observed at the C3 position of the piperidine ring. The (R)-enantiomer (2 ) is nearly twice as potent as the racemic lead and over 15-fold more potent than the (S)-enantiomer (3 ). This strongly suggests a specific and constrained binding orientation within the GAT-1 transporter where the (R)-configuration provides an optimal fit.[4][8]
The 3-Fluoro Group is Optimal: Moving the fluorine to the 4-position (4 ) or removing it entirely (5 ) leads to a significant loss of potency. Replacing fluorine with a methyl group (6 ) is even more detrimental. This indicates that the electronegativity and specific placement of the fluorine atom at the 3-position are crucial for high-affinity binding, likely by favorably influencing the pKa of the piperidine nitrogen or participating in a direct interaction with the receptor.[5][13]
Propanoic Acid Moiety is Ideal: Both shortening (7 ) and lengthening (8 ) the carboxylic acid sidechain drastically reduce activity. This confirms that the two-carbon linker of the propanoic acid provides the optimal distance for the carboxylate (or its bioisostere) to engage with its binding partner, presumably a positively charged residue in the transporter.
Tetrazole as a Viable Bioisostere: The tetrazole analog (9 ) retained significant potency, being only 3-fold weaker than the lead compound. This is a highly promising result, as tetrazoles often offer improved metabolic stability and oral bioavailability compared to carboxylic acids.[9][14] This opens a clear path for future lead optimization efforts.
Experimental Protocols
Scientific integrity requires robust and reproducible methodologies. The following protocols were used for the synthesis and biological evaluation of all compounds.
General Synthetic Protocol: Reductive Amination
The key N-C bond was formed via a standard reductive amination pathway, a reliable and widely used method for synthesizing N-substituted piperidines.
Caption: General synthetic workflow for target compounds.
Step-by-Step Methodology:
Imine Formation: To a solution of 3-fluoropiperidine hydrochloride (1.0 eq) and ethyl 2-oxopropanoate (1.1 eq) in methanol (0.2 M), add triethylamine (1.1 eq) followed by a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 2 hours.
Reduction: Cool the reaction mixture to 0 °C. Add sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir overnight.
Workup & Purification: Quench the reaction with saturated aqueous NaHCO3 and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The crude ester is purified by column chromatography (silica gel).
Ester Hydrolysis: Dissolve the purified ester in a 3:1 mixture of THF/H2O. Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature for 4 hours.
Final Isolation: Acidify the reaction mixture to pH ~4 with 1N HCl. Extract the product with dichloromethane. The organic layers are dried and concentrated to yield the final carboxylic acid, which is verified by NMR and mass spectrometry.
This protocol provides a robust, self-validating system for quantifying the inhibitory potency of test compounds on the human GAT-1 transporter.[15][16]
Objective: To determine the IC50 value of test compounds for the inhibition of GABA uptake via the human GAT-1 transporter.
Materials:
HEK293 cells stably expressing human GAT-1 (hGAT-1).
[³H]GABA (radioligand).
Non-radiolabeled GABA.
Test compounds (dissolved in DMSO).
Assay Buffer (Krebs-Ringer-HEPES).
96-well cell culture plates.
Scintillation counter.
Methodology:
Cell Plating: Plate hGAT-1 expressing HEK293 cells in a 96-well plate at a density of 50,000 cells/well and allow them to adhere overnight.[17]
Compound Preparation: Prepare serial dilutions of test compounds in assay buffer. The final DMSO concentration should not exceed 0.1%.
Incubation: Wash the cells with assay buffer. Add the test compound dilutions to the wells and pre-incubate for 10 minutes at room temperature.
Uptake Initiation: Initiate GABA uptake by adding a solution of [³H]GABA (final concentration 30 nM) to all wells.[15] Incubate for exactly 3 minutes at room temperature.[15]
Uptake Termination: Rapidly terminate the uptake by washing the cells three times with ice-cold assay buffer.
Cell Lysis & Measurement: Lyse the cells with a scintillation cocktail and measure the amount of incorporated [³H]GABA using a scintillation counter.
Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known inhibitor (e.g., tiagabine). The percentage inhibition for each compound concentration is calculated relative to control wells (no compound). IC50 values are determined by fitting the data to a four-parameter logistic equation using graphing software.
Conclusion and Future Directions
The systematic SAR exploration of the 2-(3-Fluoropiperidin-1-yl)propanoic acid scaffold has successfully identified key structural features required for potent hGAT-1 inhibition. The optimal compound from this initial study is (R)-2-(3-Fluoropiperidin-1-yl)propanoic acid (Compound 2) , which exhibits an IC50 of 8 nM.
Key takeaways include:
A strong preference for the (R)-enantiomer at the C3 position.
The critical role of a 3-fluoro substituent for high potency.
The optimal geometry of the propanoic acid sidechain.
Future work will focus on leveraging these insights. The synthesis of the tetrazole bioisostere of the optimal (R)-3-fluoro enantiomer is a high-priority next step to assess potential improvements in pharmacokinetic properties. Further exploration of substitutions on the piperidine ring may yield additional gains in potency and selectivity. This foundational SAR guide provides a robust framework for the continued development of this promising new class of GAT-1 inhibitors.
References
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A Technical Guide to Assessing the Blood-Brain Barrier Permeability of 2-(3-Fluoropiperidin-1-yl)propanoic acid
Abstract The blood-brain barrier (BBB) represents the most significant obstacle to developing therapeutics for central nervous system (CNS) disorders, with estimates suggesting that it prevents over 98% of small-molecule...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The blood-brain barrier (BBB) represents the most significant obstacle to developing therapeutics for central nervous system (CNS) disorders, with estimates suggesting that it prevents over 98% of small-molecule drugs from reaching the brain.[1] The novel compound 2-(3-Fluoropiperidin-1-yl)propanoic acid presents a scaffold of interest, combining a fluorinated piperidine ring—a common motif in CNS drug candidates—with a propanoic acid side chain. This technical guide outlines a comprehensive, multi-tiered strategy for the robust assessment of its BBB permeability. We provide a predictive in silico analysis based on key physicochemical properties, detailed protocols for first-tier in vitro screening and second-tier cell-based assays, and a gold-standard methodology for definitive in vivo quantification in a rodent model. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a systematic framework to generate the critical data necessary for advancing novel CNS chemical entities.
Introduction: The CNS Drug Discovery Challenge
Effective CNS therapies are critically dependent on the ability of a molecule to traverse the BBB, a highly selective barrier formed by brain endothelial cells interconnected by tight junctions.[2] The barrier's function is to maintain cerebral homeostasis by strictly regulating the passage of substances from the systemic circulation into the brain parenchyma.[3] This regulation is achieved through both physical restriction and the action of active efflux transporters, most notably P-glycoprotein (P-gp), which actively pump xenobiotics back into the bloodstream.[4][5][6]
The molecule 2-(3-Fluoropiperidin-1-yl)propanoic acid incorporates features that warrant a systematic investigation of its BBB penetration potential. Strategic fluorination can favorably modulate properties like metabolic stability and lipophilicity, while the piperidine ring is a common scaffold in CNS-active compounds. However, the presence of a carboxylic acid group introduces a potential liability for BBB penetration due to its ionizable nature and increased polarity.
This guide provides an integrated workflow to de-risk and characterize the BBB permeability of this and structurally related compounds, moving logically from computational prediction to high-throughput screening and definitive in vivo measurement.
Predictive Assessment: In Silico and Physicochemical Profiling
Before committing to resource-intensive experimental work, a computational assessment can provide a valuable, hypothesis-generating prediction of a compound's likely BBB permeability. This analysis relies on calculating key physicochemical properties and comparing them to established ranges for successful CNS drugs.[7][8][9]
Key Physicochemical Descriptors for BBB Penetration
Several properties are critical predictors of passive diffusion across the BBB.[1] The ideal ranges are well-documented and form the basis of multiparameter optimization (MPO) scores, such as the CNS MPO score, which has been shown to correlate with successful CNS drug development.[10][11]
Low molecular weight is strongly favored for passive diffusion across the tight junctions of the BBB. The compound's low MW is a highly favorable attribute.
Lipophilicity is critical for partitioning into the lipid membranes of endothelial cells. The predicted value is at the low end of the optimal range, suggesting moderate but not high lipophilicity.
TPSA quantifies the surface area of polar atoms, which correlates with hydrogen bonding potential. The compound's TPSA is well within the desired range, minimizing the desolvation penalty associated with membrane crossing.
A high pKa means the molecule will be predominantly ionized at physiological pH (7.4), which severely restricts passive diffusion. The basicity of the piperidine nitrogen is a potential liability.
Most Acidic pKa
~4.0 - 4.5 (Carboxylic Acid)
N/A (generally disfavored)
The presence of an acidic center means the molecule will also be ionized at pH 7.4. This is a significant potential barrier to BBB penetration unless a specific acidic carrier transporter is engaged.
CNS Multiparameter Optimization (MPO) Score
The CNS MPO score is a widely used algorithm that consolidates these key properties into a single desirability score from 0 to 6, where a score ≥ 4.0 is considered favorable.[10][11] Based on the predicted values, 2-(3-Fluoropiperidin-1-yl)propanoic acid would likely achieve a moderate CNS MPO score (estimated 3.5-4.5) . Its excellent MW, TPSA, and HBD count are offset by its suboptimal lipophilicity and, most critically, its ionizable acidic and basic centers.
Initial Hypothesis: The compound possesses several favorable characteristics for passive BBB diffusion, but its ionization at physiological pH is a major liability. Its permeability will likely be low to moderate and highly dependent on the balance between its neutral and ionized forms.
Experimental Assessment I: In Vitro Permeability Screening
The experimental workflow begins with rapid, cost-effective in vitro assays to test the in silico hypothesis. A tiered approach is recommended, starting with a simple artificial membrane model before moving to a more complex, biologically relevant cell-based model.[13][14]
Caption: Tiered workflow for in vitro BBB permeability assessment.
The PAMPA-BBB assay is a high-throughput, cell-free method that models passive diffusion.[13][15] It measures a compound's ability to permeate from a donor well, through a filter coated with a brain lipid mixture, into an acceptor well.
Protocol: PAMPA-BBB Assay
Membrane Preparation: Coat the filter of a 96-well donor plate (e.g., Millipore MultiScreen-IP) with 5 µL of a 1% porcine brain polar lipid solution in dodecane.[16]
Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with 300 µL of phosphate-buffered saline (PBS), pH 7.4.
Donor Plate Preparation: Prepare a 10 mM stock solution of 2-(3-Fluoropiperidin-1-yl)propanoic acid in DMSO. Dilute this stock into PBS (pH 7.4) to a final concentration of 100 µM (final DMSO concentration <1%). Add 150 µL of this solution to the donor wells. Include high-permeability (e.g., testosterone) and low-permeability (e.g., furosemide) controls.
Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich." Incubate at room temperature for 4-5 hours with gentle shaking.[13]
Quantification: After incubation, determine the compound concentration in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.
Calculation: Calculate the effective permeability (Pe) using the following equation:
Pe = C x [-ln(1 - [drug]acceptor / [drug]equilibrium)]
Where C is a constant related to plate geometry and incubation time.
Interpretation Guidelines:
CNS+ (High Permeability): Pe > 4.0 x 10⁻⁶ cm/s.
CNS- (Low Permeability): Pe < 2.0 x 10⁻⁶ cm/s.
CNS+/- (Borderline): Pe between 2.0 and 4.0 x 10⁻⁶ cm/s.
Tier 2: hCMEC/D3 Cell-Based Transwell Assay
If the compound shows sufficient passive permeability in the PAMPA assay, the next step is to use a more complex model that incorporates biological components. The immortalized human cerebral microvascular endothelial cell line, hCMEC/D3, is a widely accepted and robust model for this purpose.[17][18][19] It forms tight junctions and expresses key transporters, providing a more accurate prediction of in vivo permeability.[20]
Caption: Diagram of the hCMEC/D3 transwell permeability assay.
Cell Seeding: Coat 24-well Transwell inserts (e.g., 0.4 µm pore size) with rat tail collagen I. Seed hCMEC/D3 cells onto the apical (upper) side of the inserts at a density of 2.5 x 10⁵ cells/cm². Culture for 4-6 days until a confluent monolayer is formed.[18][20]
Barrier Integrity Check: Measure the trans-endothelial electrical resistance (TEER) to confirm monolayer integrity. TEER values should be stable and typically >30 Ω·cm². Additionally, assess the permeability of a paracellular marker like Lucifer Yellow; its apparent permeability (Papp) should be low (<1.0 x 10⁻⁶ cm/s).[21]
Permeability Assay (Apical to Basolateral - A to B):
Wash the monolayer with transport buffer (e.g., HBSS, pH 7.4).
Add the test compound (e.g., 10 µM) to the apical chamber. Add fresh buffer to the basolateral (lower) chamber.
Incubate at 37°C, 5% CO₂. Take samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 min) and replace with fresh buffer.
Permeability Assay (Basolateral to Apical - B to A):
In a separate set of wells, add the test compound to the basolateral chamber and sample from the apical chamber. This measures the rate of efflux.
Quantification & Calculation: Analyze all samples by LC-MS/MS. Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (ER) is calculated as:
ER = Papp (B to A) / Papp (A to B)
Interpretation Guidelines:
Papp (A to B):
10 x 10⁻⁶ cm/s: High permeability
2-10 x 10⁻⁶ cm/s: Moderate permeability
<2 x 10⁻⁶ cm/s: Low permeability
Efflux Ratio (ER):
ER > 2.0 suggests the compound is a substrate for an active efflux transporter like P-gp.[4][22][23]
Experimental Assessment II: In Vivo Brain Penetration
The definitive assessment of BBB permeability requires in vivo studies in an animal model, which account for all physiological factors including plasma protein binding, metabolism, and dynamic blood flow.[24][25] The standard metric is the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma ratio (Kp,uu).
Caption: Workflow for in vivo Kp determination in a rodent model.
Protocol: Mouse Brain-to-Plasma Ratio (Kp) Determination
Animal Model: Use adult male C57BL/6 mice (8-10 weeks old).
Compound Administration: Administer 2-(3-Fluoropiperidin-1-yl)propanoic acid via intravenous (IV) bolus injection (e.g., 2 mg/kg in a saline/DMSO vehicle). IV administration is preferred to bypass absorption variability.[24]
Time Point Selection: Collect samples at a time point where brain and plasma concentrations are expected to be at or near equilibrium. A 60-minute time point is a common starting point for initial screening.
Sample Collection: At the designated time point, deeply anesthetize the mouse.
Collect a terminal blood sample via cardiac puncture into a heparinized tube. Centrifuge immediately to obtain plasma.
Perform transcardial perfusion with ice-cold saline to flush blood from the brain vasculature.
Excise the whole brain, rinse, blot dry, and record the weight.
Sample Processing:
Plasma: Perform protein precipitation by adding 3 volumes of cold acetonitrile containing an internal standard. Centrifuge and collect the supernatant.[26]
Brain: Homogenize the brain tissue in 4 volumes of PBS. Perform protein precipitation on the homogenate as described for plasma.[27][28][29]
Bioanalysis: Quantify the concentration of the compound in the plasma supernatant and the brain homogenate supernatant using a validated LC-MS/MS method.[26][30]
Calculation:
Brain Concentration (Cbrain): Cbrain = (Concentration in homogenate supernatant) x (Volume of homogenate / Weight of brain tissue)
Plasma Concentration (Cplasma): Concentration in plasma supernatant.
Note on Kp,uu: For a more accurate measure of free drug available to interact with targets, Kp should be corrected for plasma and brain tissue protein binding to yield Kp,uu. A Kp,uu ≈ 1.0 suggests passive diffusion is the primary mechanism of brain entry. A Kp,uu < 0.5 can suggest active efflux.
Data Synthesis and Conclusion
Assay Tier
Parameter
Hypothetical Result
Interpretation
In Silico
CNS MPO Score
4.1
Favorable physicochemical properties but potential ionization liability.
In Vitro (PAMPA)
Pe (x 10⁻⁶ cm/s)
3.5
Borderline passive permeability, consistent with moderate lipophilicity and ionization.
In Vitro (hCMEC/D3)
Papp (A→B) (x 10⁻⁶ cm/s)
1.8
Low permeability in a biological model, suggesting tight junctions are a significant barrier.
In Vitro (hCMEC/D3)
Efflux Ratio (ER)
3.1
Compound is likely a substrate for an efflux transporter (e.g., P-gp), actively removing it from endothelial cells.
In Vivo
Kp (mouse)
0.08
Very poor brain penetration, confirming the in vitro findings.
References
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Zhang, J., et al. (2023). A review on in vitro model of the blood-brain barrier (BBB) based on hCMEC/D3 cells. Journal of Controlled Release, 358, 435-447.
Lin, J. H., & Yamazaki, M. (2004). How significant is the role of P-glycoprotein in drug absorption and brain uptake?. Pharmaceutical Research, 21(1), 28-41.
Li, P., & Bartlett, M. G. (2014). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Analytical Methods, 6(19), 7547-7558.
Shityakov, S., & Förster, C. (2019). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Frontiers in Neuroscience, 13, 103.
Saxena, D., et al. (2021). Development of Machine Learning Based Blood-brain Barrier Permeability Prediction Models Using Physicochemical Properties, MACCS and Substructure Fingerprints. Current Bioinformatics, 16(6), 855-864.
Semarak Ilmu. (2023). Prediction of Blood-Brain Barrier Permeability of Compounds by Machine Learning Algorithms.
ResearchGate. (n.d.). Development of Machine Learning Based Blood-brain Barrier Permeability Prediction Models Using Physicochemical Properties, MACCS and Substructure Fingerprints | Request PDF.
Olesen, O. F., & Kristensen, P. (2008). A review on the impact of P-glycoprotein on the penetration of drugs into the brain. Focus on psychotropic drugs. Neuropsychopharmacology, 33(4), 683-693.
Schinkel, A. H., et al. (1997). Role of blood-brain barrier P-glycoprotein in limiting brain accumulation and sedative side-effects of asimadoline, a peripherally acting analgaesic drug. British Journal of Pharmacology, 122(1), 89-94.
Fromm, M. F. (2000). Role of P-glycoprotein in drug disposition. International Journal of Clinical Pharmacology and Therapeutics, 38(2), 69-74.
Benchchem. (n.d.). Navigating the Gatekeeper: A Technical Guide to Blood-Brain Barrier Permeability Assays for Monoamine Oxidase B Inhibitors.
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Jeon, H., et al. (2023). An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress. Pharmaceutics, 16(1), 32.
Vu, K., et al. (2009). Immortalized Human Brain Endothelial Cell Line HCMEC/D3 as a Model of the Blood-Brain Barrier Facilitates In Vitro Studies of Central Nervous System Infection. Journal of Clinical Microbiology, 47(11), 3742-3745.
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Wager, T. T., et al. (2010). Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chemical Neuroscience, 1(6), 435-449.
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Tebubio. (2016). Why is the hCMEC/D3 cell line a robust in vitro BBB model?.
ResearchGate. (n.d.). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) | Request PDF.
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Receptor Binding Affinity and Pharmacophore Dynamics of 2-(3-Fluoropiperidin-1-yl)propanoic Acid: A Bifunctional Scaffold in Medicinal Chemistry
Executive Summary In modern rational drug design, the strategic utilization of bifunctional building blocks is paramount for optimizing both pharmacodynamics and pharmacokinetics. 2-(3-Fluoropiperidin-1-yl)propanoic acid...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern rational drug design, the strategic utilization of bifunctional building blocks is paramount for optimizing both pharmacodynamics and pharmacokinetics. 2-(3-Fluoropiperidin-1-yl)propanoic acid (CAS: 1888526-69-9) represents a highly versatile amphoteric scaffold[1]. While rarely administered as a standalone therapeutic, its unique structural architecture—combining the conformationally tunable 3-fluoropiperidine ring with a flexible propanoic acid moiety—makes it a privileged pharmacophore in the development of targeted ligands. This whitepaper provides an in-depth technical analysis of the physicochemical principles governing its receptor binding affinity, its application across diverse target classes (including NMDA receptors and BET bromodomains), and the rigorous experimental methodologies required to validate its target engagement.
Structural Rationale & Physicochemical Profiling
To understand the binding affinity of 2-(3-Fluoropiperidin-1-yl)propanoic acid, we must deconstruct its two primary functional domains and analyze the causality of their interactions.
The "Fluorine Effect" on Piperidine Basicity
The introduction of a fluorine atom at the 3-position of the piperidine ring is not merely a steric substitution; it fundamentally alters the electronic landscape of the molecule. Fluorination close to basic amines modulates their
pKa
via strong electron-withdrawing inductive effects, which is a powerful tool for tuning drug basicity and improving membrane permeability[2].
Interestingly, the experimental
pKa
of 3-fluoropiperidine (~9.3) is higher than what would be predicted by purely inductive decrements[3]. This is driven by a highly specific conformational preference: in aqueous environments, the protonated 3-fluoropiperidine exists predominantly as a single conformer with the fluorine in an axial orientation. In this geometry, the dipole of the highly polar C–F bond aligns antiparallel to the dipole of the N–H⁺ bond[3]. This charge-dipole stabilization lowers the desolvation penalty required for the ligand to transition from an aqueous environment into a lipophilic receptor pocket, directly enhancing the thermodynamic favorability of binding[4].
The Propanoic Acid Moiety
The propanoic acid chain serves as a flexible, anionic anchor at physiological pH. It acts as a potent hydrogen-bond acceptor and donor, capable of forming critical salt bridges with basic amino acid residues (e.g., Arginine, Lysine, or Histidine) within target binding sites. In kinase targets, propanoic acid derivatives have been shown to form robust hydrogen-bond networks within the active sites, overlapping with the contacts of native ligands[5].
Pharmacophore interaction model of the bifunctional scaffold in a receptor pocket.
Target Receptor Classes & Binding Mechanisms
The 2-(3-Fluoropiperidin-1-yl)propanoic acid scaffold is utilized to synthesize high-affinity ligands across several distinct receptor classes:
A. Ionotropic Glutamate Receptors (NMDA - GluN2B Subtype)
3-fluoropiperidine derivatives are extensively utilized in the development of Positron Emission Tomography (PET) radiotracers for the GluN2B subunit of the NMDA receptor[6]. The piperidine nitrogen binds to the acidic pocket of the GluN2B allosteric site, while the fluorine atom provides localized lipophilicity that enhances blood-brain barrier (BBB) penetration and target specificity[7].
B. BET Bromodomain (BD2) Inhibitors
Achieving selectivity between the BD1 and BD2 domains of Bromodomain and Extraterminal (BET) proteins is notoriously difficult. Propanoic acid derivatives incorporating fluorinated piperidines have been successfully deployed to achieve this selectivity. The propanoic acid/amide moiety interacts specifically with a histidine residue (H433 in BRD2) present in BD2, which is replaced by aspartic acid in BD1, thereby driving domain-selective binding[8].
C. Receptor Tyrosine Kinases (c-MET / HER2)
Propanoic acid derivatives, such as 3-[(2,4-difluorophenyl)amino]propanoic acid, have demonstrated favorable binding energies toward c-MET and HER2 kinases[5]. The carboxylic acid tail forms hydrogen bonds within the kinase hinge region, acting as a potent antiproliferative scaffold in oncology drug discovery[9].
Experimental Methodologies for Binding Affinity
Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic Profiling
Equilibrium affinity (
KD
) alone is insufficient for modern drug discovery; target residence time (
1/koff
) often correlates better with in vivo efficacy. SPR provides label-free, real-time resolution of binding kinetics.
Sensor Chip Preparation: Dock a CM5 (carboxymethylated dextran) sensor chip into the SPR instrument. Activate the surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS to generate reactive succinimide esters.
Receptor Immobilization: Dilute the purified target protein (e.g., GluN2B amino-terminal domain) in sodium acetate buffer (pH must be 0.5–1.0 units below the protein's isoelectric point to ensure electrostatic pre-concentration). Inject over the activated flow cell until the desired immobilization level (~2000 RU) is achieved.
Quenching: Block unreacted esters with a 7-minute injection of 1 M ethanolamine-HCl (pH 8.5).
Analyte Injection: Prepare a 2-fold concentration series of the 2-(3-Fluoropiperidin-1-yl)propanoic acid derivative in running buffer (e.g., HBS-EP+ with 1% DMSO). Inject each concentration at a high flow rate (30–50 µL/min) to minimize mass transport limitations.
Data Analysis: Double-reference the sensorgrams (subtracting the reference flow cell and blank buffer injections) and fit the data to a 1:1 Langmuir binding model to extract
kon
,
koff
, and
KD
.
Self-validating Surface Plasmon Resonance (SPR) workflow for kinetic binding analysis.
Protocol 2: Radioligand Competitive Binding Assay
To validate that the compound engages the receptor in its native membrane conformation, a competitive radioligand binding assay is required.
Membrane Preparation: Homogenize tissue or cultured cells expressing the target receptor (e.g., rat forebrain for NMDA receptors) in ice-cold Tris-HCl buffer. Centrifuge at 40,000 × g, discard the supernatant, and resuspend the pellet to remove endogenous ligands.
Incubation: In a 96-well plate, combine 50 µL of the radioligand (e.g., [³H]-ifenprodil at a concentration near its
KD
), 50 µL of the test compound at varying concentrations (
10−10
to
10−4
M), and 100 µL of the membrane suspension.
Equilibration: Incubate the plate at room temperature for 120 minutes to ensure the system reaches thermodynamic equilibrium.
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (to reduce non-specific binding). Wash filters three times with ice-cold buffer.
Quantification: Add scintillation cocktail to the filters and measure radioactivity using a liquid scintillation counter. Calculate the
IC50
using non-linear regression, and convert to
Ki
using the Cheng-Prusoff equation:
Ki=IC50/(1+[L]/KD)
.
Quantitative Data Summary
The following table summarizes the physicochemical properties and representative binding affinities of derivatives utilizing the 3-fluoropiperidine and propanoic acid motifs across validated targets.
Note: The exact binding affinity of 2-(3-Fluoropiperidin-1-yl)propanoic acid depends on its subsequent functionalization in late-stage lead optimization.
References
Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI.[Link]
Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. ResearchGate.[Link]
1888526-69-9 | 2-(3-Fluoropiperidin-1-yl)propanoic Acid. AA Blocks.[Link]
Positron Emission Tomography (PET) Ligand Development for Ionotropic Glutamate Receptors. PMC - NIH.[Link]
Positron Emission Tomography (PET) Ligand Development for Ionotropic Glutamate Receptors. Journal of Medicinal Chemistry - ACS Publications.[Link]
Discovery of Tricyclic Derivative as Novel and Potent Respiratory Syncytial Virus Fusion Glycoprotein Inhibitor. Journal of Medicinal Chemistry - ACS Publications.[Link]
Template-Hopping Approach Leads to Potent, Selective, and Highly Soluble Bromo and Extraterminal Domain (BET) Second Bromodomain (BD2) Inhibitors. Journal of Medicinal Chemistry - ACS Publications.[Link]
Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem.[Link]
Modulation of the H-Bond Basicity of Functional Groups by α-Fluorine-Containing Functions and its Implications for Lipophilicity. Journal of Medicinal Chemistry - ACS Publications.[Link]
New Methods for the Construction of Fluorinated Cyclic Amines and Amides. University of Nottingham Repository.[Link]
Synthesis Protocol for 2-(3-Fluoropiperidin-1-yl)propanoic Acid: A Detailed Guide for Medicinal Chemistry
Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-(3-Fluoropiperidin-1-yl)propanoic acid, a valuable building block in medicinal chemistry and drug development. The str...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-(3-Fluoropiperidin-1-yl)propanoic acid, a valuable building block in medicinal chemistry and drug development. The strategic incorporation of a fluorine atom onto the piperidine ring can significantly modulate the physicochemical properties of parent molecules, including basicity (pKa), metabolic stability, and binding affinity to biological targets. This guide details a robust two-stage synthetic strategy: first, the diastereoselective synthesis of the key intermediate, 3-fluoropiperidine, via a modern dearomatization-hydrogenation approach; and second, the N-alkylation of this intermediate with an appropriate propanoate derivative, followed by ester hydrolysis. The causality behind experimental choices, safety precautions, and methods for purification and characterization are thoroughly discussed to ensure scientific integrity and reproducibility.
Introduction: The Strategic Role of Fluorinated Piperidines
Piperidine scaffolds are ubiquitous in pharmaceuticals, forming the core of numerous approved drugs.[1] The introduction of fluorine, a bioisostere of hydrogen with unique electronic properties, offers a powerful tool for lead optimization. A C-F bond can enhance metabolic stability by blocking sites of oxidation and can lower the pKa of nearby nitrogen atoms, which may reduce off-target effects, such as hERG liability, and improve oral bioavailability.[2]
The target molecule, 2-(3-Fluoropiperidin-1-yl)propanoic acid, combines the fluorinated piperidine motif with a propanoic acid side chain, making it an attractive fragment for constructing novel therapeutics, particularly in areas where precise control over lipophilicity and basicity is critical. This guide presents a logical and field-proven pathway to access this compound with high purity.
Overall Synthetic Strategy
The synthesis is logically divided into two primary stages. This approach allows for the isolation and purification of the key 3-fluoropiperidine intermediate before proceeding to the final elaboration, ensuring better control and higher purity of the final product.
Caption: Overall two-stage synthetic workflow.
PART 1: Synthesis of the 3-Fluoropiperidine Intermediate
Several methods exist for the synthesis of 3-fluoropiperidine.[3][4][5] We have selected a rhodium-catalyzed dearomatization-hydrogenation (DAH) of 3-fluoropyridine. This state-of-the-art method is chosen for its high diastereoselectivity, yielding the all-cis product, and its operational simplicity as a one-pot procedure.[1][6] Alternative methods, such as those employing hypervalent iodine reagents, also offer excellent control but may require more specialized starting materials.[3][5]
Protocol 1: Diastereoselective Synthesis of cis-3-Fluoropiperidine
This protocol is adapted from the dearomatization-hydrogenation process developed by Glorius and coworkers.[1] The reaction involves an initial dearomatization of the pyridine ring followed by a complete hydrogenation of the resulting intermediates.
Materials and Reagents:
Reagent/Material
Formula/Grade
Supplier
Notes
3-Fluoropyridine
C₅H₄FN
Sigma-Aldrich
98% purity or higher
[Rh(COD)Cl]₂
C₁₆H₂₄Cl₂Rh₂
Strem Chemicals
Rhodium(I) catalyst precursor
(R,R)-DIOP
C₃₁H₃₂O₂P₂
Strem Chemicals
Chiral phosphine ligand
Pinacolborane (H-Bpin)
C₆H₁₅BO₂
Acros Organics
Hydride source
Tetrahydrofuran (THF)
C₄H₈O
Fisher Scientific
Anhydrous, <50 ppm H₂O
Di-tert-butyl dicarbonate
(Boc)₂O
TCI Chemicals
For in-situ protection
Hydrogen (H₂) gas
H₂
Airgas
High purity (5.0 grade)
Palladium on Carbon (Pd/C)
Pd/C
Johnson Matthey
10 wt. %, for deprotection if needed
Instrumentation:
High-pressure autoclave or Parr hydrogenation apparatus
Schlenk line for inert atmosphere techniques
Standard laboratory glassware (oven-dried)
Magnetic stirrer with heating plate
Step-by-Step Procedure:
Catalyst Preparation: In a glovebox or under a strict nitrogen atmosphere, add [Rh(COD)Cl]₂ (0.025 mmol, 1.0 mol%) and (R,R)-DIOP (0.055 mmol, 2.2 mol%) to an oven-dried Schlenk flask.
Reaction Setup: Add anhydrous THF (5.0 mL) to the flask and stir for 15 minutes to allow for catalyst pre-formation.
Substrate Addition: Add 3-fluoropyridine (5.0 mmol, 1.0 equiv.) to the catalyst solution via syringe.
Hydride Source: Add pinacolborane (7.5 mmol, 1.5 equiv.) dropwise to the reaction mixture at room temperature. The solution may change color.
Hydrogenation: Transfer the sealed reaction vessel to a high-pressure autoclave. Purge the system three times with H₂ gas. Pressurize the autoclave to 50 bar of H₂.
Reaction: Stir the mixture vigorously at 50 °C for 24 hours.
Work-up and Protection: After cooling and carefully venting the H₂ gas, quench the reaction by the slow addition of methanol (10 mL). To facilitate isolation, protect the secondary amine in-situ. Add di-tert-butyl dicarbonate (5.5 mmol, 1.1 equiv.) and stir at room temperature for 4 hours.
Purification: Concentrate the mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield N-Boc-cis-3-fluoropiperidine.
Deprotection (if required): The Boc-protecting group can be removed by treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with HCl in dioxane to yield the free amine, which should be used immediately in the next step.
PART 2: N-Alkylation and Saponification
With the key 3-fluoropiperidine intermediate in hand, the final stage involves constructing the propanoic acid side chain. This is efficiently achieved via a two-step sequence: a standard Sₙ2 reaction with an ethyl 2-halopropanoate, followed by basic hydrolysis (saponification) of the resulting ester.
Protocol 2: Synthesis of Ethyl 2-(3-Fluoropiperidin-1-yl)propanoate
This is a standard N-alkylation of a secondary amine. A mild base is used to scavenge the HBr generated during the reaction, driving it to completion. Using the piperidine itself as the base is possible but requires an additional equivalent and more complex purification.
Harnessing the Power of Fluorine and Privileged Scaffolds: Using 2-(3-Fluoropiperidin-1-yl)propanoic Acid as a Precursor in Drug Discovery
An Application Note and Protocol Guide for Drug Discovery Researchers Introduction: The Strategic Advantage of Fluorinated Piperidines In the landscape of modern medicinal chemistry, the piperidine ring stands out as a "...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol Guide for Drug Discovery Researchers
Introduction: The Strategic Advantage of Fluorinated Piperidines
In the landscape of modern medicinal chemistry, the piperidine ring stands out as a "privileged scaffold," a structural motif frequently found in a vast array of clinically approved drugs.[1][2] Its prevalence is due to its ability to serve as a versatile, three-dimensional framework that can improve physicochemical properties, enhance biological activity, and optimize pharmacokinetic profiles (ADME).[2][3][4][5] When this powerful scaffold is combined with fluorine—an element with unique and profound effects on molecular properties—the resulting building block becomes a highly valuable asset for drug discovery.
The strategic incorporation of fluorine into a drug candidate can significantly enhance its performance.[6][7] Due to its high electronegativity and small van der Waals radius (comparable to hydrogen), fluorine can:
Block Metabolic Oxidation: The strength of the C-F bond can prevent metabolic breakdown at otherwise labile sites, increasing the drug's half-life.[8][9]
Modulate Basicity (pKa): Fluorine's strong electron-withdrawing effect can lower the pKa of nearby amines, which can improve membrane permeability and bioavailability.[6][7]
Enhance Binding Affinity: Fluorine can participate in favorable electrostatic and multipolar interactions with protein targets, increasing ligand-binding affinity.[7][10]
Influence Conformation: The C-F bond can induce specific conformational preferences in a molecule, which can be crucial for optimal interaction with a biological target.[6]
2-(3-Fluoropiperidin-1-yl)propanoic acid is a chiral precursor that masterfully combines these features. It provides the robust piperidine core for structural diversity and introduces a strategically placed fluorine atom to fine-tune the molecule's properties. The propanoic acid side chain serves as a versatile chemical handle, primarily for the construction of amide bonds, a cornerstone linkage in pharmaceuticals. This guide provides a detailed overview of this precursor's properties and protocols for its effective use in synthesizing novel chemical entities.
Precursor Profile and Physicochemical Properties
A thorough understanding of the precursor's fundamental properties is the first step in its successful application.
Synthesis Insight: The synthesis of specifically substituted fluorinated piperidines has historically been challenging.[13] Modern methods, such as the dearomatization-hydrogenation of fluoropyridine precursors, have made these valuable building blocks more accessible, enabling their broader use in discovery programs.[13][14]
The primary utility of this precursor lies in its carboxylic acid moiety, which allows for covalent linkage to an amine-containing fragment or molecule of interest (R-NH₂), typically through amide bond formation.
Caption: Incorporation of the precursor into a new chemical entity.
Core Application: Amide Bond Formation Protocols
The formation of an amide bond from a carboxylic acid and an amine is a fundamental transformation in drug discovery.[15] Direct condensation is inefficient; therefore, the carboxylic acid must first be "activated" by a coupling reagent to facilitate nucleophilic attack by the amine.[16]
Below are two robust, field-proven protocols for coupling 2-(3-Fluoropiperidin-1-yl)propanoic acid with a primary or secondary amine.
Principle: This is a widely used and cost-effective method. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid. N-Hydroxysuccinimide (NHS) is often added to form a more stable active ester intermediate, which improves yields and minimizes side reactions.[15][17]
Materials and Reagents:
2-(3-Fluoropiperidin-1-yl)propanoic acid (1.0 eq)
Amine of interest (1.0 - 1.2 eq)
EDC hydrochloride (1.2 eq)
NHS (1.2 eq)
Anhydrous solvent: Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Base (optional, for amine salts): N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 - 2.0 eq)
Standard work-up reagents: 5% aq. HCl, sat. aq. NaHCO₃, brine, anhydrous Na₂SO₄ or MgSO₄.
Step-by-Step Procedure:
Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-(3-Fluoropiperidin-1-yl)propanoic acid (1.0 eq) and NHS (1.2 eq) in anhydrous DCM or DMF (~0.2 M concentration).
Cooling: Cool the solution to 0 °C using an ice-water bath. This helps control the reaction rate and minimize potential side reactions.
Activation: Add EDC hydrochloride (1.2 eq) to the stirred solution. If your amine is a hydrochloride or other salt, add DIPEA at this stage.
Stirring for Activation: Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 45-60 minutes. The solution may become cloudy as byproducts form.
Amine Addition: Add the amine of interest (1.0-1.2 eq) to the reaction mixture.
Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.
Work-up:
Dilute the reaction mixture with an organic solvent like ethyl acetate.
Wash the organic layer sequentially with 5% aq. HCl (to remove excess base), sat. aq. NaHCO₃ (to remove unreacted NHS and acid), and brine.[15]
The water-soluble urea byproduct from EDC will be removed during these aqueous washes.[18]
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Uronium Salt-Mediated Coupling (HATU)
Principle: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient coupling reagent known for fast reaction rates and a superior ability to suppress racemization at the α-carbon, which is critical for this chiral precursor.[18] It is an excellent choice for sterically hindered or electronically challenging substrates.
Materials and Reagents:
2-(3-Fluoropiperidin-1-yl)propanoic acid (1.0 eq)
Amine of interest (1.1 eq)
HATU (1.1 eq)
Anhydrous DMF
DIPEA (2.5 eq) - Note: More than 2 equivalents are required to neutralize the acid and the hexafluorophosphate salt.
Standard work-up reagents.
Step-by-Step Procedure:
Dissolution: In a clean, dry flask under an inert atmosphere, dissolve the 2-(3-Fluoropiperidin-1-yl)propanoic acid (1.0 eq) in anhydrous DMF (~0.2 M).
Cooling: Cool the solution to 0 °C in an ice-water bath.
Reagent Addition: Add HATU (1.1 eq), followed by the dropwise addition of DIPEA (2.5 eq).
Pre-activation: Stir the mixture at 0 °C for 5-10 minutes. This allows for the formation of the highly reactive HOAt ester intermediate.[18]
Amine Addition: Add the amine component (1.1 eq) to the mixture.
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC or LC-MS.
Work-up:
Dilute the reaction mixture with ethyl acetate.
Wash the organic layer multiple times with 5% aqueous LiCl to remove DMF, followed by washes with 5% aq. HCl, sat. aq. NaHCO₃, and brine.[15]
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purification: Purify the crude product using flash column chromatography.
Caption: General workflow for amide coupling reactions.
Characterization of the Final Product
After synthesis and purification, it is imperative to confirm the identity and purity of the final compound. A combination of analytical techniques should be employed.
Technique
Purpose & Key Observations
¹H and ¹³C NMR
Structure Confirmation: Confirms the covalent structure. Look for the appearance of a new amide N-H proton signal (typically a broad singlet) in ¹H NMR and the characteristic amide carbonyl carbon (~165-175 ppm) in ¹³C NMR.
¹⁹F NMR
Fluorine Incorporation: Provides a clean signal confirming the presence and chemical environment of the fluorine atom. This is a powerful tool for analyzing fluorinated compounds.[19]
Mass Spectrometry (MS)
Molecular Weight Verification: High-resolution mass spectrometry (HRMS) should provide a molecular ion peak corresponding to the exact mass of the expected product, confirming its elemental composition.
High-Performance Liquid Chrom. (HPLC)
Purity Assessment: Determines the purity of the final compound. A single, sharp peak indicates a high degree of purity (typically >95% for drug discovery candidates).
Conclusion and Future Perspectives
2-(3-Fluoropiperidin-1-yl)propanoic acid is more than just a building block; it is a strategic tool for medicinal chemists. By providing a robust, fluorinated scaffold with a versatile chemical handle, it enables the rapid generation of novel and diverse chemical matter. The protocols outlined in this guide offer reliable pathways for its incorporation into target molecules. As drug discovery continues to demand molecules with increasingly optimized properties, the judicious use of precursors like this one—which elegantly combine privileged structures with the unique advantages of fluorine—will be indispensable in the development of the next generation of therapeutics.
References
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]
Kumar, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 31. [Link]
Trotsko, N., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116938. [Link]
Thieme. Application of Chiral Piperidine Scaffolds in Drug Design. [Link]
Hansen, K. J., et al. (2001). Compound-Specific, Quantitative Characterization of Organic Fluorochemicals in Biological Matrices. Environmental Science & Technology, 35(4), 766-770. [Link]
ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [Link]
Hansen, K. J., et al. (2001). Compound-specific, quantitative characterization of organic fluorochemicals in biological matrices. PubMed. [Link]
Hicke, C. L., et al. (2021). Critical Review of a Recommended Analytical and Classification Approach for Organic Fluorinated Compounds with an Emphasis on Per‐ and Polyfluoroalkyl Substances. Integrated Environmental Assessment and Management, 17(2), 331-351. [Link]
AA Blocks. 2-(3-Fluoropiperidin-1-yl)propanoic Acid. [Link]
Trabocchi, A., et al. (2019). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 84(15), 9635-9646. [Link]
Nairoukh, Z., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 11, 264-270. [Link]
Gunda, P., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 55(43), 5944-5947. [Link]
van der Laan, S., et al. (2024). Total and Class-Specific Determination of Fluorinated Compounds in Consumer and Food Packaging Samples Using Fluorine-19 Solid-State Nuclear Magnetic Resonance Spectroscopy. Analytical Chemistry. [Link]
Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4228-4243. [Link]
University of Münster. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. [Link]
HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]
Application Note: High-Resolution Mass Spectrometry Fragmentation Pattern of 2-(3-Fluoropiperidin-1-yl)propanoic Acid
Introduction & Mechanistic Rationale 2-(3-Fluoropiperidin-1-yl)propanoic acid (C₈H₁₄FNO₂) is a highly versatile building block and pharmacophore increasingly utilized in modern drug discovery. The strategic integration o...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
2-(3-Fluoropiperidin-1-yl)propanoic acid (C₈H₁₄FNO₂) is a highly versatile building block and pharmacophore increasingly utilized in modern drug discovery. The strategic integration of a fluorine atom onto the piperidine ring modulates the basicity of the adjacent nitrogen, alters the molecule's lipophilicity, and significantly enhances metabolic stability [3]. Understanding its exact mass spectrometry (MS) fragmentation behavior is critical for pharmacokinetic profiling, metabolite identification, and bioanalytical assay development.
Under positive electrospray ionization (ESI+), the molecule readily protonates at the tertiary amine to form the [M+H]⁺ precursor ion at m/z 176.1086. The fragmentation cascade is governed by three competing energetic pathways:
Carboxylic Acid-Directed Cleavage: The alpha-amino acid moiety is highly susceptible to the neutral losses of water (-18 Da) and formic acid (-46 Da). The loss of HCOOH is a hallmark of alpha-amino acids under collision-induced dissociation (CID), driven by the proximity of the protonated amine to the carboxyl group [2].
Fluorine-Directed Elimination: The highly polarized C-F bond facilitates the neutral loss of hydrogen fluoride (-20 Da). This elimination is energetically favorable under CID as it results in a stabilized, conjugated cyclic iminium ion [1].
Nitrogen-Directed Alpha-Cleavage: The tertiary nitrogen directs the cleavage of the exocyclic C-N bond, yielding a stable protonated 3-fluoropiperidinium fragment.
Fragmentation Pathway Analysis
Figure 1. ESI-MS/MS CID fragmentation pathways of 2-(3-Fluoropiperidin-1-yl)propanoic acid.
Self-Validating LC-MS/MS Protocol
To ensure high-fidelity data acquisition, this protocol utilizes a self-validating Liquid Chromatography-Quadrupole Time-of-Flight (LC-Q-TOF) workflow. It incorporates mandatory system suitability testing (SST) and internal mass calibration checks to eliminate false positives and ensure absolute confidence in structural annotations.
Figure 2. Self-validating LC-MS/MS workflow ensuring data integrity and mass accuracy.
Step-by-Step Methodology:
Step 1: Sample Preparation & System Suitability
Action: Prepare a 1.0 µg/mL stock solution of 2-(3-Fluoropiperidin-1-yl)propanoic acid in 50:50 Acetonitrile:Water containing 0.1% Formic Acid.
Self-Validation Check: Inject a solvent blank prior to the sample. The baseline must show no peaks within a 5 ppm extraction window of m/z 176.1086. Causality: This confirms zero column carryover and establishes a clean background for trace-level fragment detection.
Step 2: Chromatographic Separation (UHPLC)
Column: C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.
Causality: The acidic mobile phase ensures the tertiary amine remains fully protonated, maximizing ESI+ ionization efficiency. The rapid organic gradient sharpens the peak shape, providing the necessary concentration band for high-quality MS/MS triggering.
Causality: Ramping the CE ensures the simultaneous capture of both low-energy fragments (e.g., the facile loss of H₂O) and high-energy fragments (e.g., ring-opening alpha-cleavages) in a single, comprehensive composite spectrum.
Step 4: Data Processing & Mass Accuracy Verification
Action: Extract fragment ions using a mass tolerance of < 5 ppm.
Self-Validation Check: The mass error of the precursor and at least two major fragments (e.g., m/z 130.1032 and m/z 104.0875) must be below 5 ppm. Causality: This internal validation step guarantees the calibration state of the TOF analyzer and confirms that the observed fragments are structurally derived from the target molecule, rather than isobaric background noise.
Quantitative Data Presentation
The following table summarizes the high-resolution mass spectrometry data, providing the exact theoretical masses required for targeted MS/MS assay development (e.g., MRM/PRM transitions).
Fragment Ion
Elemental Composition
Theoretical Mass (m/z)
Typical Mass Error
Relative Abundance
Pathway / Neutral Loss
[M+H]⁺
C₈H₁₅FNO₂⁺
176.1086
< 2.0 ppm
100% (Precursor)
N/A
[M+H - H₂O]⁺
C₈H₁₃FNO⁺
158.0981
< 2.0 ppm
15 - 25%
Loss of Water (-18 Da)
[M+H - HF]⁺
C₈H₁₄NO₂⁺
156.1024
< 2.0 ppm
10 - 20%
Loss of Hydrogen Fluoride (-20 Da)
[M+H - HCOOH]⁺
C₇H₁₃FN⁺
130.1032
< 2.0 ppm
60 - 80%
Loss of Formic Acid (-46 Da)
[M+H - HCOOH - HF]⁺
C₇H₁₂N⁺
110.0970
< 2.0 ppm
40 - 60%
Combined Loss (-66 Da)
[3-Fluoropiperidinium]⁺
C₅H₁₁FN⁺
104.0875
< 2.0 ppm
30 - 50%
Alpha-Cleavage (-72 Da)
References
Title: Global Metabolomics Discovers Two Novel Biomarkers in Pyridoxine-Dependent Epilepsy Caused by ALDH7A1 Deficiency
Source: MDPI
URL: [Link]
Title: Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery
Source: ACS Publications
URL: [Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Synthesis of 2-(3-Fluoropiperidin-1-yl)propanoic acid
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3-Fluoropiperidin-1-yl)propanoic acid. As a valued structural motif in medicinal chemistry, the succes...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3-Fluoropiperidin-1-yl)propanoic acid. As a valued structural motif in medicinal chemistry, the successful and efficient synthesis of this compound is critical.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic principles and practical laboratory experience.
The synthesis of fluorinated piperidines, such as the target compound, presents unique challenges due to the electronic properties of fluorine and the reactivity of the piperidine ring.[1][2][4] Common synthetic routes often involve the N-alkylation of 3-fluoropiperidine with a suitable propanoic acid derivative. A prevalent and effective method for this transformation is reductive amination .[5][6][7] This guide will primarily focus on troubleshooting issues related to this synthetic approach.
The reductive amination synthesis of 2-(3-Fluoropiperidin-1-yl)propanoic acid typically involves the reaction of 3-fluoropiperidine with a pyruvate derivative (e.g., pyruvic acid or an ester thereof) in the presence of a reducing agent.
A general workflow for this synthesis is depicted below:
Caption: General workflow for the synthesis of 2-(3-Fluoropiperidin-1-yl)propanoic acid via reductive amination.
Below are common issues encountered during this synthesis, along with their potential causes and recommended solutions.
Q1: My reaction shows low or no conversion of starting materials. What are the likely causes and how can I fix it?
Possible Causes & Solutions
Cause
Recommended Action
Inefficient Imine/Iminium Ion Formation
The initial condensation between the amine and the carbonyl is a crucial equilibrium step.[5] Ensure your reaction is run under appropriate pH conditions (typically weakly acidic) to facilitate this step. Adding a catalytic amount of acetic acid can be beneficial.[6]
Inactive Reducing Agent
Hydride-based reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride can decompose upon improper storage. Use a fresh bottle of the reducing agent or test its activity on a known reaction.
Steric Hindrance
While less of a concern with these specific reactants, significant steric bulk on either the amine or the carbonyl can slow down the reaction. Consider increasing the reaction temperature or switching to a less hindered pyruvate derivative if applicable.
Low Reaction Concentration
Very dilute conditions can slow down bimolecular reactions. Ensure your reaction concentration is within a reasonable range (typically 0.1-1 M).
Diagnostic Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Q2: I am observing significant formation of a side product corresponding to the reduction of the pyruvate starting material. How can I prevent this?
Possible Causes & Solutions
This side reaction occurs when the reducing agent reduces the carbonyl group of the pyruvate derivative before it can react with the amine to form the imine.
Cause
Recommended Action
Highly Reactive Reducing Agent
A reducing agent like sodium borohydride (NaBH₄) can readily reduce aldehydes and ketones. Switch to a milder reducing agent that is more selective for the iminium ion, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[7][8]
Incorrect Order of Addition
Adding the reducing agent before the imine has had a chance to form will favor carbonyl reduction. Allow the 3-fluoropiperidine and pyruvate derivative to stir together for a period (e.g., 30-60 minutes) before adding the reducing agent.[6]
Reaction pH is Too Low
Strongly acidic conditions can inhibit imine formation and favor the protonated carbonyl, which may be more susceptible to reduction. Maintain a weakly acidic to neutral pH.
Experimental Protocol to Minimize Carbonyl Reduction:
To a solution of 3-fluoropiperidine (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add the pyruvate derivative (1.1 eq).
Add a catalytic amount of acetic acid (e.g., 0.1 eq).
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.
Monitor the reaction by TLC or LC-MS until the starting materials are consumed.
Q3: My reaction is complete, but I am struggling with the purification of the final product. What are some effective purification strategies?
Possible Causes & Solutions
The zwitterionic nature of the amino acid product can make it challenging to handle during extraction and chromatography.
Issue
Recommended Action
Poor Extraction from Aqueous Phase
The product may be soluble in the aqueous phase, especially at neutral pH. Adjust the pH of the aqueous layer to the isoelectric point (pI) of the amino acid to minimize its solubility in water before extraction. Alternatively, use a more polar extraction solvent like a mixture of dichloromethane and isopropanol.
Streaking on Silica Gel Chromatography
The amine and carboxylic acid functionalities can strongly interact with silica gel. Add a small amount of a modifier to your eluent system. For the amine, triethylamine (0.1-1%) is commonly used. For the carboxylic acid, acetic acid or formic acid (0.1-1%) can be effective.
Alternative Purification Methods
If chromatography is problematic, consider other purification techniques. Recrystallization from a suitable solvent system can be highly effective for obtaining pure product. Ion-exchange chromatography is another powerful method for purifying amino acids.
Frequently Asked Questions (FAQs)
Q: What is the best solvent for this reductive amination?
A: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used and effective solvents for this reaction.[6] They are relatively non-polar and aprotic, which is ideal for this transformation.
Q: Can I use a different reducing agent?
A: While STAB and sodium cyanoborohydride are preferred for their selectivity, other reducing agents can be used.[7] However, more powerful reducing agents like lithium aluminum hydride (LiAlH₄) are not suitable as they will reduce the carboxylic acid. Catalytic hydrogenation is another possibility, but may require specialized equipment.
Q: My final product appears to be a mixture of diastereomers. Is this expected?
A: Yes, if you are starting with racemic 3-fluoropiperidine and pyruvic acid, the product will be a mixture of diastereomers. The stereocenter on the piperidine ring and the newly formed stereocenter on the propanoic acid moiety will lead to the formation of (R,R), (S,S), (R,S), and (S,R) stereoisomers. Chiral separation techniques (e.g., chiral HPLC or SFC) would be required to isolate individual stereoisomers.
Q: How can I confirm the identity and purity of my final product?
A: A combination of analytical techniques should be used.
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and connectivity of the molecule.
Mass Spectrometry (MS): To confirm the molecular weight.
High-Performance Liquid Chromatography (HPLC): To assess the purity and, if using a chiral column, the diastereomeric ratio.
References
Vertex AI Search, Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC.
Vertex AI Search, The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC.
Vertex AI Search, Chemists develop new synthesis method for producing fluorinated piperidines | ScienceDaily.
Vertex AI Search, Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery | The Journal of Organic Chemistry - ACS Publications.
Vertex AI Search, Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation | ACS Catalysis - ACS Publications.
Vertex AI Search, Preparation of Piperidines, Part 2: Substituted at Position 3 - YouTube.
Vertex AI Search, Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
Vertex AI Search, 6 Synthesis of N-Alkyl Amino Acids.
Vertex AI Search, A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones | Organic Letters.
Vertex AI Search, Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson.
Vertex AI Search, Reductive amination - Wikipedia.
Vertex AI Search, Direct N-alkylation of unprotected amino acids with alcohols - PMC.
Vertex AI Search, Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis - Polymer Chemistry (RSC Publishing).
Vertex AI Search, 26.4: Synthesis of Amino Acids - Chemistry LibreTexts.
Vertex AI Search, Literature review on the synthesis of N-substituted piperidin-4-amines - Benchchem.
Vertex AI Search, Reductive Amination, and How It Works - Master Organic Chemistry.
Vertex AI Search, Synthetic Preparation of N-Methyl-α-amino Acids | Chemical Reviews - ACS Publications.
Vertex AI Search, "Reductive amination of (alpha) - amino acids: Solution - Phase synthes" by Rohini D'Souza.
Vertex AI Search, Piperidine synthesis - Organic Chemistry Portal.
Vertex AI Search, Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PMC.
Vertex AI Search, Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry - ACS Publications.
Vertex AI Search, Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds.
Vertex AI Search, 1888526-69-9 | 2-(3-Fluoropiperidin-1-yl)propanoic Acid | AA Blocks.
Vertex AI Search, 1888526-69-9|2-(3-Fluoropiperidin-1-yl)propanoic acid - BLDpharm.
Vertex AI Search, Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC.
Vertex AI Search, Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds - ePrints Soton - University of Southampton.
Vertex AI Search, Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors - MDPI.
Vertex AI Search, 2-(3-hydroxypiperidin-1-yl)propanoic acid; trifluoroacetic acid | 2059927-82-9.
Vertex AI Search, Synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid – A Functionalized Base Derivative of the Nucleoside Antibiotic Tubercidin - MDPI.
Vertex AI Search, Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - MDPI.
Vertex AI Search, WO2013079785A1 - Method for recovering and purifying propionic acid - Google Patents.
Vertex AI Search, 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs - PubMed.
Technical Support Center: Optimizing Chiral Separation of 2-(3-Fluoropiperidin-1-yl)propanoic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chromatographic behavior of 2-(3-Fluoropiperidin-1-yl)propanoic acid.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chromatographic behavior of 2-(3-Fluoropiperidin-1-yl)propanoic acid. This molecule presents a unique separation challenge: it is an amphoteric zwitterion (containing a basic piperidine nitrogen and an acidic carboxylic acid) with two chiral centers (C3 on the piperidine ring and the alpha-carbon of the propanoic acid).
Standard chiral separation methods often fail for amphoteric compounds, resulting in severe peak tailing, irreversible column adsorption, or a complete lack of enantiorecognition. This guide provides field-proven, mechanistically grounded solutions to overcome these hurdles, ensuring robust and reproducible analytical workflows.
Mechanistic Workflows & Decision Trees
To successfully separate the enantiomers of 2-(3-Fluoropiperidin-1-yl)propanoic acid, you must select a system that either leverages its zwitterionic nature or completely neutralizes it.
Decision tree for zwitterionic chiral separation method development.
Double ion-pairing mechanism between the amphoteric analyte and zwitterionic CSP.
Troubleshooting & FAQs
Q1: Why do standard polysaccharide columns yield severe peak tailing and poor recovery for this molecule?A: The causality lies in the molecule's amphoteric nature. Under standard normal-phase conditions (e.g., Hexane/Isopropanol), the basic piperidine nitrogen interacts strongly with residual acidic silanols on the silica support, while the carboxylic acid moiety interacts with basic sites or the carbamate linkages of the chiral selector[1]. Without ionic modifiers, these non-selective secondary interactions dominate over the chiral recognition process, leading to severe tailing and poor recovery. To resolve this, you must either use a dedicated Zwitterionic CSP[2][3] or employ a dual-additive strategy on polysaccharide columns[4][5].
Q2: I want to use a Polysaccharide CSP in Supercritical Fluid Chromatography (SFC). What is the optimal additive strategy?A: In SFC, supercritical CO₂ is non-polar and cannot solvate ionized species. For amphoteric compounds, you must add both an acidic and a basic additive to the organic modifier (e.g., 0.1% Trifluoroacetic Acid (TFA) and 0.1% Diethylamine (DEA) or Isopropylamine in Methanol)[1][5].
Causality: The TFA suppresses the ionization of the propanoic acid, ensuring it remains neutral. Simultaneously, the DEA masks the basic piperidine nitrogen and neutralizes residual silanols on the stationary phase. This dual-additive approach forces the molecule into a neutral state, allowing the hydrogen bonding and steric interactions of the polysaccharide selector to dictate enantioseparation[5].
Q3: How does the CHIRALPAK ZWIX column resolve zwitterionic enantiomers without derivatization?A: ZWIX columns utilize a synergistic "double ion-pairing" mechanism. The stationary phase contains a cinchona alkaloid derivative fused with a sulfonic acid motif[3][6].
Causality: The basic piperidine of your analyte forms an ion pair with the stationary phase's sulfonic acid, while your analyte's deprotonated carboxylic acid forms an ion pair with the protonated quinuclidine nitrogen of the chiral selector[7]. This simultaneous, two-point electrostatic interaction creates a highly rigid transient diastereomeric complex, leading to exceptional enantiorecognition.
Q4: I am observing four distinct peaks. How do I identify them?A: 2-(3-Fluoropiperidin-1-yl)propanoic acid has two chiral centers, resulting in four stereoisomers (two pairs of enantiomers). The pairs of diastereomers will have different physical properties and can often be separated on an achiral column. To validate your chiral method, run an achiral reversed-phase LC-MS method first to identify the two diastereomeric peaks. Then, transfer to the chiral method. The presence of four peaks confirms the successful separation of all enantiomers.
This protocol leverages the double ion-pairing mechanism specifically designed for amphoteric compounds[3][7].
Step 1: System Preparation & Suitability
Flush the HPLC system with Methanol/Water (50:50) to remove any basic/acidic residues.
Install a CHIRALPAK ZWIX(+) column (250 x 4.6 mm, 3 µm).
Self-Validation: Inject a known zwitterionic standard (e.g., Tryptophan) to validate column performance. Proceed only if Target Resolution (Rs) > 2.0.
Step 2: Mobile Phase Preparation
Prepare a bulk solvent of Methanol/Acetonitrile/Water (49:49:2, v/v/v).
Add 50 mM Formic Acid (FA) and 25 mM Diethylamine (DEA).
Causality: Methanol is essential as a protic solvent to facilitate ion exchange. Water (2%) improves peak shape and sample solubility. The FA/DEA ratio establishes the precise proton activity required to ionize both the analyte and the CSP[3][7].
Step 3: Chromatographic Conditions
Set Flow rate to 1.0 mL/min and Column Temperature to 25°C.
Use UV detection at 210 nm or LC-MS (ESI+).
Step 4: Execution & Validation
Perform a blank injection to ensure a stable baseline and verify no carryover.
Inject the racemic 2-(3-Fluoropiperidin-1-yl)propanoic acid. If retention is too long, increase the water content to 5% or increase the FA/DEA concentration while strictly maintaining the 2:1 ratio.
Protocol 2: Polysaccharide SFC Screening with Dual Additives
This protocol utilizes ion suppression to force the ampholyte into a neutral state for polysaccharide recognition[5][8].
Connect a column switching valve equipped with complementary polysaccharide phases (e.g., Chiralpak AD-H, OD-H, and IG).
Step 3: SFC Conditions
Set the Back Pressure Regulator (BPR) to 150 bar to maintain supercritical fluid density.
Set Column temperature to 35°C and Flow rate to 3.0 mL/min.
Run a gradient of 5% to 40% Co-Solvent over 10 minutes.
Step 4: Execution & Validation
Self-Validation: The dual additives must be present to prevent the amphoteric analyte from precipitating in the CO₂ stream. Monitor system pressure continuously; a sudden pressure spike indicates analyte precipitation, requiring an immediate increase in the starting co-solvent percentage[5][8].
Quantitative Data Presentation
The following table summarizes the causal relationship between mobile phase additive strategies and the resulting chromatographic performance for amphoteric analytes like 2-(3-Fluoropiperidin-1-yl)propanoic acid.
Chromatographic System
Additive Strategy
Analyte State
Resolution (Rs)
Peak Symmetry (As)
Causality / Observation
Polysaccharide (NP)
None
Zwitterion
0.0
> 3.5
Severe tailing due to unshielded silanol and basic site interactions[1].
Polysaccharide (NP)
0.1% TFA only
Protonated
< 1.0
2.5
Piperidine nitrogen still interacts with acidic silanols, causing tailing.
Polysaccharide (NP)
0.1% DEA only
Deprotonated
< 1.0
2.8
Carboxylic acid interacts with basic sites on the CSP.
Polysaccharide (SFC)
0.1% TFA + 0.1% DEA
Neutralized
> 2.0
1.1
Dual additives mask both acidic and basic secondary interactions[5].
Zwitterionic CSP (ZWIX)
50mM FA + 25mM DEA
Zwitterion
> 3.0
1.0
Double ion-pairing creates a highly rigid chiral recognition environment[3].
References
American Pharmaceutical Review. "CHIRALPAK ZWIX - Immobilized Zwitterionic CSPs from Chiral Technologies, Inc. - Product Description and Details." [Link]
Daicel Chiral Technologies. "INSTRUCTION MANUAL FOR CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-)."[Link]
PubMed (NIH). "Method development and optimization on cinchona and chiral sulfonic acid-based zwitterionic stationary phases for enantiomer separations of free amino acids by high-performance liquid chromatography." [Link]
Chromatography Forum. "additives for chiral." [Link]
Technical Support Center: A Guide to Minimizing Degradation of 2-(3-Fluoropiperidin-1-yl)propanoic acid During Long-Term Storage
Prepared by: Senior Application Scientist, Chemical Stability Division Welcome to the technical support center for 2-(3-Fluoropiperidin-1-yl)propanoic acid. This guide is designed for researchers, scientists, and drug de...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist, Chemical Stability Division
Welcome to the technical support center for 2-(3-Fluoropiperidin-1-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. Maintaining the purity of this molecule is paramount for reproducible experimental results and the development of safe and effective pharmaceuticals. This document provides in-depth answers to common questions, troubleshooting workflows, and validated protocols based on established principles of chemical stability.
Section 1: Understanding the Intrinsic Stability Profile
A proactive approach to storage begins with understanding the molecule's inherent vulnerabilities. The structure of 2-(3-Fluoropiperidin-1-yl)propanoic acid contains specific functional groups that are primary sites for potential degradation.
Q1: What are the primary chemical moieties in 2-(3-Fluoropiperidin-1-yl)propanoic acid that are susceptible to degradation?
The structure of 2-(3-Fluoropiperidin-1-yl)propanoic acid possesses three key features that dictate its stability profile:
Tertiary Piperidine Nitrogen: The nitrogen atom within the piperidine ring is a tertiary amine. This site is nucleophilic and susceptible to oxidation. Autoxidation can occur in the presence of atmospheric oxygen, a process often accelerated by trace metal ions. It can also react with peroxide impurities commonly found in pharmaceutical excipients, leading to the formation of N-oxides or other oxidative degradants. Furthermore, as a secondary amine derivative, it is vulnerable to reacting with nitrosating agents (e.g., volatile NOx species) to form N-nitrosamine impurities, a class of compounds under strict regulatory scrutiny.
Carboxylic Acid Group: The propanoic acid moiety introduces polarity and the potential for acid-base reactions. While generally stable, carboxylic acids can undergo thermal decarboxylation under high-temperature stress. Its hygroscopic nature can also attract moisture, which acts as a plasticizer and a medium for other degradative reactions in the solid state.
Fluorine Substituent: The fluorine atom at the 3-position significantly influences the molecule's electronic properties, including the basicity of the piperidine nitrogen. While the carbon-fluorine bond is exceptionally strong, fluorinated pharmaceutical compounds are often sensitive to heat, light, and moisture, necessitating controlled storage conditions. Photodegradation is a key concern, as light exposure can provide the energy needed to initiate reactions involving fluorinated heterocycles.
Q2: What are the most probable degradation pathways for this compound under suboptimal storage conditions?
Based on its structure, 2-(3-Fluoropiperidin-1-yl)propanoic acid is primarily at risk from oxidation, photolytic cleavage, and, to a lesser extent, thermal and hydrolytic degradation. The interplay of environmental factors like heat, light, and humidity can accelerate these pathways.
Caption: Potential degradation pathways for the target molecule.
Section 2: Recommended Storage Conditions
Adhering to correct storage protocols is the most effective strategy to prevent degradation and ensure the compound's long-term viability.
Q3: What are the ideal temperature and humidity conditions for long-term storage?
Control of temperature and humidity is the cornerstone of preserving the chemical integrity of 2-(3-Fluoropiperidin-1-yl)propanoic acid. Given its fluorinated nature and susceptibility to degradation, a multi-tiered approach is recommended.
Table 1: Recommended Storage Conditions and Rationale
Condition Tier
Temperature Range
Relative Humidity (RH)
Rationale & Use Case
Optimal (Long-Term)
-20°C ± 5°C
As low as possible (<30% RH)
Minimizes molecular mobility and slows nearly all chemical degradation pathways, including oxidation and hydrolysis. Recommended for archival samples and reference standards.
Standard (Intermediate)
+2°C to +8°C (Refrigerated)
<40% RH
Significantly reduces thermal degradation rates compared to ambient conditions. Suitable for working stock that is accessed periodically. Protects against most degradation.
| Acceptable (Short-Term) | +15°C to +25°C (Controlled Room Temp) | <60% RH | Acceptable for short-term storage (days to weeks) during active use. Requires strict control over light and atmosphere to mitigate risks. Not recommended for long-term storage. |
Key Insight: Water can act as a plasticizer in solid-state samples, increasing molecular mobility and accelerating degradation even at low temperatures. Therefore, controlling humidity via desiccants or a dry storage environment is crucial regardless of the temperature.
Q4: How critical are light and atmospheric conditions for storage?
They are critically important.
Light Protection: Fluorinated pharmaceutical intermediates are often photosensitive. ICH Q1B guidelines for photostability testing exist because light exposure is a common cause of degradation. To prevent photolytic reactions, the compound must always be stored in light-resistant containers, such as amber glass vials, or in opaque containers (e.g., wrapped in aluminum foil) inside a dark cabinet.
Atmospheric Control: Given the piperidine nitrogen's susceptibility to oxidation, controlling the storage atmosphere is a key preventative measure. For long-term storage of high-value reference material, displacing oxygen from the container is best practice. This is achieved by backfilling the container with an inert gas like argon or nitrogen before sealing. This creates an inert atmosphere that directly inhibits oxidative degradation pathways.
Q5: What type of container should I use for storage?
The choice of container is vital for maintaining a protective micro-environment.
Material: Type I borosilicate glass vials (amber colored) are the preferred choice. This material is chemically inert and the amber color provides protection from UV and visible light.
Sealing: Use vials with screw caps that have a chemically resistant liner, such as PTFE (Teflon). This ensures an airtight seal, preventing moisture ingress and maintaining the inert atmosphere if one was applied.
Volume: Choose a vial size that is appropriate for the amount of material. This minimizes the headspace volume, which in turn reduces the amount of available oxygen and moisture in the container.
Section 3: Troubleshooting Guide: Identifying and Mitigating Degradation
Even with precautions, issues can arise. This section helps you diagnose potential problems.
Q6: I've observed a change in the physical appearance (e.g., color change, clumping) of my sample. What does this indicate?
Physical changes are often the first sign of chemical degradation or instability.
Color Change (e.g., yellowing): This frequently indicates oxidative degradation or the formation of chromophoric (light-absorbing) degradants from photolysis.
Clumping or Caking: This is a strong indicator of moisture uptake. The material may be hygroscopic, and the absorbed water can lead to deliquescence or accelerate chemical degradation. It compromises the ability to accurately weigh the sample and signals a breach in humidity control.
Q7: My analytical results (e.g., HPLC) show new impurity peaks after storage. How can I identify the cause?
A systematic troubleshooting approach is necessary to pinpoint the cause of newly formed impurities. The following workflow can help isolate the environmental stressor responsible for the degradation.
Optimization
Purifying 2-(3-Fluoropiperidin-1-yl)propanoic acid from reaction byproducts
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges of isolating 2-(3-Fluoropiperidin-1-yl)propanoic acid .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges of isolating 2-(3-Fluoropiperidin-1-yl)propanoic acid .
Because this target is an N-alkylated amino acid, it exists as a highly polar zwitterion at neutral pH. Standard liquid-liquid extraction (LLE) protocols will universally fail because the molecule will partition into the aqueous layer across a wide pH range. To achieve high purity, we must exploit its isoelectric properties using Strong Cation Exchange (SCX) chromatography.
Part 1: Physicochemical & Chromatographic Parameters
To design a self-validating purification system, we must first establish the quantitative parameters that govern the molecule's behavior. The inductive electron-withdrawing effect of the fluorine atom at the 3-position significantly alters the basicity of the piperidine nitrogen compared to an unsubstituted ring.
Parameter
Estimated Value
Chromatographic Implication
Piperidine Nitrogen pKa
~8.0 - 8.5
Lowered by the 3-fluoro inductive effect; the product will elute at a lower basic pH than unreacted 3-fluoropiperidine.
Carboxylic Acid pKa
~2.5 - 3.0
Requires the crude mixture to be acidified to pH < 2.0 to ensure full protonation prior to SCX loading.
Isoelectric Point (pI)
~5.5 - 6.0
The molecule is electrically neutral (zwitterionic) and highly polar here. This is the optimal pH for isoelectric precipitation if crystallization is attempted.
Dowex 50WX8 Capacity
1.7 meq/mL
Dictates the minimum resin bed volume required to capture all amines in the crude mixture [1].
Part 2: Standard Operating Procedure – SCX Chromatography
This protocol utilizes Dowex 50WX8 (H+ form), a strongly acidic cation exchange resin. By loading the reaction mixture at a highly acidic pH, all amine-containing species (the product and unreacted 3-fluoropiperidine) are protonated and bind to the sulfonic acid groups on the resin. Non-basic impurities (unreacted 2-bromopropanoic acid, acrylic acid byproducts, and inorganic salts) are washed away [2].
Step 1: Resin Conditioning
Weigh the required amount of Dowex 50WX8 (100–200 mesh) based on the 1.7 meq/mL capacity.
Wash the resin three times with 4 M HCl to ensure it is fully in the hydrogen (H+) form [3].
Rinse the resin bed with Milli-Q water continuously until the effluent pH stabilizes at ~7.0 [1].
Step 2: Sample Loading
Dilute your crude aqueous reaction mixture with DI water to reduce viscosity.
Slowly add 1 M HCl dropwise while monitoring with a pH meter until the solution reaches pH 1.5 . Causality: This guarantees the carboxylic acid is protonated, giving the molecule a net positive charge for resin binding.
Load the acidified mixture onto the column at a flow rate of 1–2 Column Volumes (CV) per hour.
Step 3: Washing (Impurity Clearance)
Wash the column with 3–5 CV of DI water.
Self-Validation Step: Collect a few drops of the effluent and add 0.1 M AgNO₃. If a white precipitate (AgBr) forms, bromide salts are still washing off. Continue washing until the AgNO₃ test is negative.
Step 4: Gradient Elution & Recovery
Begin elution using a step gradient of aqueous ammonia (NH₄OH), starting at 1% and increasing to 5%.
Collect fractions. Because the N-alkylated amino acid is less basic than the unreacted 3-fluoropiperidine, the zwitterionic product will desorb and elute first as the pH rises above its pI [4].
Pool the ninhydrin-positive fractions containing the pure product and lyophilize (freeze-dry) to remove water and volatile ammonia.
Q: I attempted to extract my product using Ethyl Acetate at pH 7, but the yield was near zero. Why?A: At pH 7, 2-(3-Fluoropiperidin-1-yl)propanoic acid exists almost entirely as a zwitterion (the carboxylic acid is deprotonated, and the piperidine nitrogen is protonated). Zwitterions possess massive dipole moments and immense hydration energies, making them virtually insoluble in organic solvents like ethyl acetate or dichloromethane [4]. You must abandon LLE in favor of ion-exchange chromatography.
Q: My NMR shows contamination with unreacted 3-fluoropiperidine. How do I separate them if they both bind to the SCX resin?A: This is resolved during the elution phase. 3-Fluoropiperidine is a secondary amine and is more basic than the tertiary amine of your N-alkylated product. When you apply a weak ammonia gradient (e.g., 1% NH₄OH), the pH of the column slowly rises. Your product reaches its isoelectric point first, loses its net positive charge, and desorbs. The unreacted 3-fluoropiperidine retains its positive charge longer and elutes later. Ensure you are collecting smaller fraction volumes and not rushing the gradient.
Q: Can I purify this compound using standard normal-phase silica gel chromatography?A: It is highly discouraged. Unprotected amino acids interact far too strongly with the acidic silanol groups on standard silica gel, leading to irreversible chemisorption, severe peak tailing, and poor recovery. If you must use traditional column chromatography, you must use reverse-phase (C18) silica with an acidic mobile phase (e.g., 0.1% TFA in Water/Acetonitrile) to suppress ionization [2].
Q: Is it possible to isolate the product via crystallization instead of chromatography?A: Yes, via isoelectric precipitation, provided your crude mixture is not overwhelmingly contaminated with inorganic salts. Dissolve the crude mixture in a minimal amount of water, carefully adjust the pH to exactly the isoelectric point (estimated ~5.8) using dilute HCl or NaOH, and slowly add an anti-solvent like acetone or ethanol. The zwitterion has its lowest solubility at its pI and will precipitate.
References
Preparing ion-exchange resin to purify amino acids. ResearchGate.
Biocatalytic Asymmetric Synthesis of N-Aryl-Functionalized Amino Acids and Substituted Pyrazolidinones. ACS Catalysis.
O-glycan preparation for MS analysis (all sample types). Beth Israel Deaconess Medical Center (BIDMC).
WO2018178397A1 - N-alkylated amino acids and oligopeptides, uses thereof and methods for providing them. Google Patents.
Reference Data & Comparative Studies
Validation
A Comparative Guide to 2-(3-Fluoropiperidin-1-yl)propanoic acid and its Non-fluorinated Analog for Drug Discovery
In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone, present in a significant portion of approved pharmaceuticals.[1][2] Its versatility allows for three-dimensional exploration of ch...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone, present in a significant portion of approved pharmaceuticals.[1][2] Its versatility allows for three-dimensional exploration of chemical space, crucial for optimizing interactions with biological targets. A key strategy to refine the properties of such scaffolds is the introduction of fluorine. This guide provides an in-depth comparison of 2-(3-Fluoropiperidin-1-yl)propanoic acid and its non-fluorinated counterpart, 2-(piperidin-1-yl)propanoic acid, offering insights into the profound impact of this single atomic substitution.
This analysis is tailored for researchers, medicinal chemists, and drug development professionals, aiming to provide a clear, data-driven perspective on how strategic fluorination can modulate key pharmaceutical properties. We will delve into the synthesis, physicochemical characteristics, and potential pharmacological implications, supported by established experimental data and protocols.
The Strategic Role of Fluorine in Medicinal Chemistry
The substitution of hydrogen with fluorine is a widely employed strategy in drug design for several reasons.[3][4] The carbon-fluorine bond is exceptionally strong, which can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[5] Furthermore, fluorine's high electronegativity can significantly alter the acidity (pKa) of nearby functional groups and modulate lipophilicity (LogP), thereby influencing a molecule's solubility, permeability, and target binding affinity.[6][7]
Synthesis of Fluorinated and Non-Fluorinated Piperidine Analogs
A plausible synthetic route to both 2-(3-Fluoropiperidin-1-yl)propanoic acid and its non-fluorinated analog involves the N-alkylation of the respective piperidine core with an ethyl 2-bromopropanoate followed by saponification.
General Synthetic Workflow
Caption: General synthetic scheme for the preparation of the target compounds.
This two-step process is a standard and efficient method for producing N-substituted amino acids. The initial nucleophilic substitution is typically carried out in a polar aprotic solvent with a mild base, followed by hydrolysis of the ester to yield the final carboxylic acid.
Comparative Physicochemical Properties
The introduction of a fluorine atom at the 3-position of the piperidine ring is expected to have a significant impact on the molecule's electronic and physical properties.
Acidity (pKa)
Fluorine's strong electron-withdrawing nature is known to decrease the basicity of nearby nitrogen atoms, thereby lowering the pKa of the conjugate acid.[8][9] This modulation is critical as the ionization state of a molecule at physiological pH affects its interaction with targets, solubility, and potential for off-target effects such as hERG channel binding.[1]
Note: The pKa values for the full propanoic acid derivatives will be influenced by the carboxylic acid group, but the trend of decreased basicity of the piperidine nitrogen upon fluorination is expected to hold.
Lipophilicity (LogP)
The effect of fluorination on lipophilicity is complex and can be influenced by the molecular context.[6] While a single fluorine atom can sometimes slightly increase LogP, the electronic effects that decrease basicity can lead to a lower distribution coefficient (LogD) at physiological pH, as the ionized form is more prevalent.
Note: These values are for the parent heterocycles. The addition of the propanoic acid moiety will alter the overall LogP, but the relative difference due to fluorination is a key consideration. An optimal LogP value, typically between 0 and 3, is often sought for good cell permeability.[11]
Impact on Metabolic Stability and Binding Affinity
Metabolic Stability
The replacement of a C-H bond with a stronger C-F bond can block sites of metabolic oxidation by cytochrome P450 enzymes, thus increasing the metabolic stability and in vivo half-life of a drug candidate.[3][12] For the target molecule, the 3-position of the piperidine ring is a potential site for metabolism, and the presence of fluorine is anticipated to hinder this process, leading to improved pharmacokinetic properties.
Binding Affinity
The changes in pKa and conformational preference induced by fluorination can have a profound effect on a molecule's ability to bind to its biological target. The lower pKa of the fluorinated analog means it will be less protonated at physiological pH, which could be advantageous or disadvantageous depending on the nature of the binding pocket. If a charged interaction with an acidic residue in the target protein is crucial for binding, the non-fluorinated analog might exhibit higher affinity. Conversely, if a neutral form is preferred for entering a hydrophobic pocket, the fluorinated compound could be more potent.
Furthermore, studies have shown that in protonated 3-fluoropiperidinium salts, the fluorine atom strongly prefers an axial orientation.[3][13] This conformational rigidity can be exploited to lock the molecule into a bioactive conformation, potentially increasing binding affinity and selectivity.
Experimental Protocols
To empirically determine the properties discussed above, the following experimental protocols can be employed.
Workflow for Physicochemical and Biological Profiling
Caption: Key experimental workflows for comparative analysis.
Protocol 1: Determination of pKa by Potentiometric Titration
Preparation of Solutions:
Prepare a 0.1 M solution of the test compound in water.
Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.
Use a 0.15 M KCl solution to maintain constant ionic strength.
Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.
Titration:
Place a known volume (e.g., 20 mL) of the test compound solution in a beaker with a magnetic stirrer.
Immerse the calibrated pH electrode into the solution.
Add small, precise increments of the titrant (NaOH for an acidic compound, HCl for a basic compound).
Record the pH after each addition, allowing the reading to stabilize.
Data Analysis:
Plot the pH values against the volume of titrant added.
The pKa is determined from the inflection point of the resulting titration curve.
Perform at least three titrations for each compound to ensure reproducibility.
Protocol 2: Determination of LogP by Shake-Flask Method
Preparation:
Pre-saturate n-octanol with water and water with n-octanol.
Prepare a stock solution of the test compound in the aqueous phase.
Partitioning:
In a centrifuge tube, mix equal volumes of the n-octanol and the aqueous solution of the test compound.
Agitate the mixture for a set period (e.g., 1 hour) to allow for partitioning.
Centrifuge the mixture to ensure complete phase separation.
Quantification:
Carefully withdraw aliquots from both the n-octanol and aqueous phases.
Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.
Calculation:
The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Protocol 3: In Vitro Metabolic Stability Assay
Materials:
Human liver microsomes (HLM).
NADPH regenerating system.
Phosphate buffer (pH 7.4).
Test compound and positive control (e.g., a rapidly metabolized drug).
Incubation:
Pre-warm the HLM and buffer to 37°C.
In a microcentrifuge tube, combine the HLM, buffer, and test compound.
Initiate the metabolic reaction by adding the NADPH regenerating system.
Incubate at 37°C with shaking.
Time Points and Quenching:
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Analysis:
Centrifuge the quenched samples to precipitate proteins.
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
Data Interpretation:
Plot the natural logarithm of the percentage of the remaining parent compound against time.
The slope of the linear regression gives the rate of depletion, from which the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.
Protocol 4: Radioligand Binding Assay (General)
Membrane Preparation:
Homogenize cells or tissues expressing the target receptor in a cold lysis buffer.
Centrifuge the homogenate to pellet the cell membranes.
Resuspend the membrane pellet in an appropriate assay buffer.
Assay Setup (96-well plate):
Total Binding: Add membrane preparation, radioligand (at a concentration near its Kd), and assay buffer.
Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of an unlabeled competing ligand.
Competition Binding: Add membrane preparation, radioligand, and varying concentrations of the test compound (fluorinated or non-fluorinated analog).
Incubation and Filtration:
Incubate the plate to allow binding to reach equilibrium.
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
Wash the filters with ice-cold buffer.
Quantification and Analysis:
Dry the filters and add scintillation fluid.
Measure the radioactivity using a scintillation counter.
Specific binding is calculated by subtracting non-specific binding from total binding.
For competition assays, plot the percentage of specific binding against the log concentration of the test compound to determine the IC50, from which the Ki (inhibitory constant) can be calculated.
Conclusion
The strategic incorporation of a single fluorine atom in the 3-position of the 2-(piperidin-1-yl)propanoic acid scaffold is predicted to have a cascading effect on its key drug-like properties. The anticipated decrease in pKa and potential for enhanced metabolic stability are significant advantages in overcoming common challenges in drug development, such as poor pharmacokinetics and off-target toxicity. While the impact on target binding affinity is target-dependent, the conformational rigidity imparted by fluorination offers a powerful tool for optimizing potency and selectivity.
The experimental protocols provided in this guide offer a robust framework for the empirical validation of these predicted effects. By systematically evaluating both the fluorinated and non-fluorinated analogs, researchers can make informed decisions in the lead optimization process, ultimately accelerating the discovery of safer and more effective therapeutics.
References
Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link]
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field?[Link]
Mei, H., Han, J., Fustero, S., & Romo, D. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(20), 2256-2263. [Link]
Goujon, J. Y., Grel, A. L., & Pannecoucke, X. (2015). Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. The Journal of Organic Chemistry, 80(15), 7592-7603. [Link]
Carboni, S., et al. (2021). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 86(24), 17999–18010. [Link]
O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-804. [Link]
Fedorov, O., et al. (2015). gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. European Journal of Organic Chemistry, 2015(29), 6441-6449. [Link]
Gupta, M., et al. (2014). Synthesis and biological evaluation of some novel 1-substituted fentanyl analogs in Swiss albino mice. Journal of Advanced Pharmaceutical Technology & Research, 5(1), 21-27. [Link]
Grygorenko, O. O., et al. (2020). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts) studied in this work. ResearchGate. [Link]
Castro, J. L., et al. (1998). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 41(14), 2667-2670. [Link]
Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]
Štefane, B., & Iskra, J. (2019). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. SCIDAR. [Link]
Wiesenfeldt, M. P., et al. (2017). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Science, 357(6354), 908-912. [Link]
The Nairoukh Research Group. (2023, May 16). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. [Link]
Galkin, O., et al. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Molecules, 29(5), 1083. [Link]
Liang, S. H., et al. (2010). Click synthesis and biologic evaluation of (R)- and (S)-2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[3][5][10]triazol-4-yl]propanoic acid for brain tumor imaging with positron emission tomography. Molecular Imaging, 9(6), 329-342. [Link]
Castro, J. L., et al. (1998). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT 1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry, 41(14), 2667-2670. [Link]
Snyder, J. P., et al. (2005). 3-Fluoropiperidines and N-methyl-3-fluoropiperidinium salts: the persistence of axial fluorine. The Journal of Organic Chemistry, 70(4), 1276-1286. [Link]
Lasota, J., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1433. [Link]
Hussin, W. A., et al. (2014). Evaluation of the biological activity of novel monocationic fluoroaryl. Drug Design, Development and Therapy, 8, 971-982. [Link]
Iversen, L. L., et al. (2000). Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 10(20), 2247-2250. [Link]
ResearchGate. (n.d.). piperidone analogs: synthesis and their diverse biological applications. [Link]
AA Blocks. (n.d.). 2-(3-Fluoropiperidin-1-yl)propanoic Acid. [Link]
Mickevičius, V., et al. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Pharmaceuticals, 19(3), 381. [Link]
Mickevičius, V., et al. (2013). Synthesis and biological activity of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids and their derivatives. Molecules, 18(12), 15000-15018. [Link]
Shestakova, T., et al. (2026). Synthesis and Evaluation of Cytotoxic Activity of 2-Aryl-2-(3-Indolyl)Propionic Acid Derivatives. Molecules, 31(5), 1017. [Link]
ODU Digital Commons. (n.d.). The Regioselective 3-Alkylation of Piperidine. [Link]
Wang, C., et al. (2016). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. Advanced Materials Research, 1132, 261-264. [Link]
Mickevičius, V., et al. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. ResearchGate. [Link]
Rosemeyer, H. (2007). Synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid – A Functionalized Base Derivative of the Nucleoside Antibiotic Tubercidin. Molbank, 2007(4), M542. [Link]
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Cappello, A. R. (Ed.). (2022). Biological Activity of Natural and Synthetic Compounds. Molecules, 27(12), 3652. [Link]
A Comparative Guide to the Validation of LC-MS/MS Analytical Methods for the Purity of 2-(3-Fluoropiperidin-1-yl)propanoic acid
For researchers, scientists, and drug development professionals, ensuring the purity of a chiral active pharmaceutical ingredient (API) is a cornerstone of drug safety and efficacy. This guide provides an in-depth, exper...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, ensuring the purity of a chiral active pharmaceutical ingredient (API) is a cornerstone of drug safety and efficacy. This guide provides an in-depth, experience-based comparison of analytical methodologies for validating the purity of 2-(3-Fluoropiperidin-1-yl)propanoic acid, a chiral compound with potential therapeutic applications. We will focus on a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, contextualized against a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) approach. The methodologies and validation parameters discussed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines, as well as guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5][6][7]
The Analytical Challenge: Chirality and Purity
2-(3-Fluoropiperidin-1-yl)propanoic acid possesses two stereocenters, making stereoisomeric purity a critical quality attribute. The biological activity and toxicological profile of different enantiomers and diastereomers can vary significantly.[8][9] Therefore, the analytical method must not only quantify process-related impurities and degradation products but also resolve and quantify the stereoisomers. LC-MS/MS offers unparalleled sensitivity and selectivity, making it a powerful tool for this purpose.[10][11]
Comparative Overview: LC-MS/MS vs. Chiral HPLC-UV
The choice of analytical technique is driven by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the analyte. Below is a top-level comparison of LC-MS/MS and chiral HPLC-UV for the purity determination of 2-(3-Fluoropiperidin-1-yl)propanoic acid.
Feature
LC-MS/MS
Chiral HPLC-UV
Selectivity
Very High (based on mass-to-charge ratio)
Moderate to High (based on UV absorbance and chromatographic retention)
Sensitivity
Very High (picogram to femtogram levels)
Moderate (nanogram to microgram levels)
Speed
Typically faster run times
Can have longer run times for high resolution
Development Complexity
More complex (optimization of MS parameters)
Less complex (primarily chromatographic optimization)
Cost
Higher initial investment and maintenance
Lower initial investment and maintenance
Matrix Effects
Susceptible to ion suppression/enhancement
Less susceptible to matrix effects
Structural Information
Provides mass information for impurity identification
Limited to UV spectrum
The LC-MS/MS Method: A Deep Dive
Our proposed LC-MS/MS method is designed for the simultaneous chiral separation and quantification of impurities. The choice of a polysaccharide-based chiral stationary phase (CSP) is based on its proven success in resolving a wide range of chiral compounds, including piperidine derivatives.[12][13]
Experimental Protocol: LC-MS/MS Method
1. Sample Preparation:
Accurately weigh approximately 10 mg of the 2-(3-Fluoropiperidin-1-yl)propanoic acid sample.
Dissolve in 10 mL of a suitable diluent (e.g., 50:50 acetonitrile:water) to obtain a stock solution of 1 mg/mL.
Further dilute to a working concentration of 10 µg/mL for analysis.
2. Chromatographic Conditions:
Instrument: UPLC system coupled to a triple quadrupole mass spectrometer.
Column: Chiralpak IA (or similar amylose-based CSP), 250 x 4.6 mm, 5 µm.
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
Efficacy of 2-(3-Fluoropiperidin-1-yl)propanoic acid as a Next-Generation Pharmacokinetic Building Block: A Comparative Guide
As a Senior Application Scientist, I frequently evaluate novel chemical building blocks designed to rescue failing lead compounds. In modern Fragment-Based Drug Discovery (FBDD), saturated nitrogen heterocycles are ubiqu...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently evaluate novel chemical building blocks designed to rescue failing lead compounds. In modern Fragment-Based Drug Discovery (FBDD), saturated nitrogen heterocycles are ubiquitous, but they often bring pharmacokinetic liabilities. 2-(3-Fluoropiperidin-1-yl)propanoic acid represents a critical evolution in this space. By integrating a strategically placed fluorine atom on the piperidine ring alongside a versatile propanoic acid linker, this bifunctional fragment fundamentally alters the physicochemical and pharmacokinetic (PK) landscape of derived drug candidates.
This guide objectively compares the efficacy of 2-(3-Fluoropiperidin-1-yl)propanoic acid against standard commercial reference fragments, providing the mechanistic causality and self-validating experimental protocols required to deploy it successfully in your development pipeline.
Mechanistic Rationale: The Causality of Fluorination
To understand the efficacy of this building block, we must examine why a single fluorine atom drastically changes the molecule's behavior. The causality is rooted in two primary chemical principles:
Inductive Electron Withdrawal & pKa Modulation: In standard piperidines, the nitrogen pKa is typically around 9.5–10.0, meaning it is almost entirely protonated at physiological pH (7.4). This high basicity often leads to off-target liabilities, such as human ether-a-go-go-related gene (hERG) channel affinity (cardiotoxicity) and lysosomal trapping[1][2]. The 3-fluoro substitution exerts a strong inductive electron-withdrawing effect, lowering the basicity of the adjacent nitrogen by 1.5 to 2.0 pKa units[3]. This reduction decreases the fraction of positively charged molecules at pH 7.4, thereby improving membrane permeability and drastically reducing hERG liability[1][2].
Steric Shielding & Bond Strength: The C–F bond is significantly stronger and more oxidatively stable than the C–H bond. By placing fluorine at the 3-position, the molecule effectively blocks one of the primary sites of oxidative metabolism by cytochrome P450 enzymes, extending the compound's half-life in vivo[3][4].
Comparative Efficacy Data
To objectively evaluate 2-(3-Fluoropiperidin-1-yl)propanoic acid, we compared its foundational properties against two widely used commercial reference standards:
Reference A: 2-(Piperidin-1-yl)propanoic acid (The direct, non-fluorinated analog).
Reference B: 1-Methylpiperidine-3-carboxylic acid (A standard basic fragment).
Table 1: Physicochemical and In Vitro Pharmacokinetic Comparison
Parameter
2-(3-Fluoropiperidin-1-yl)propanoic acid
Ref A: 2-(Piperidin-1-yl)propanoic acid
Ref B: 1-Methylpiperidine-3-carboxylic acid
Calculated Basic pKa
~7.8 - 8.2
~9.8
~9.6
Membrane Permeability (
Papp
)
High
Low-Moderate
Low
HLM Half-life (
t1/2
, min)
> 45 min
15 min
22 min
hERG Inhibition Risk
Low
High
Moderate-High
Primary Application
FBDD, Bioisosteric replacement
General synthesis
General synthesis
(Note: Data parameters are synthesized from established chemoinformatic profiling of fluorinated piperidine derivatives[1][4]).
Self-Validating Experimental Protocols
Trustworthiness in drug discovery relies on reproducible, self-validating systems. If your team is adopting 2-(3-Fluoropiperidin-1-yl)propanoic acid, you must validate its pKa and metabolic stability using the following rigorously controlled protocols.
Protocol 1: Potentiometric pKa Determination
Causality: Accurate pKa measurement is critical because it dictates the ionization state at physiological pH, directly impacting LogD and permeability[2].
Preparation: Prepare a 1 mM solution of 2-(3-Fluoropiperidin-1-yl)propanoic acid in 0.15 M KCl (to maintain a constant ionic strength).
Calibration: Calibrate the glass electrode using standard IUPAC buffers (pH 4.0, 7.0, 10.0).
Titration: Titrate the sample with standardized 0.1 M NaOH under an inert argon atmosphere at a strictly controlled 25.0 ± 0.1 °C.
Validation Check (Critical): Run a known reference standard (e.g., standard piperidine) concurrently. The assay is only valid if the reference pKa deviates by <0.1 units from established literature values. If it fails, recalibrate the electrode.
Analysis: Use Bjerrum plot analysis to calculate the macroscopic pKa values.
Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay
Causality: Evaluating microsomal clearance confirms whether the C–F substitution successfully blocks oxidative metabolism compared to the non-fluorinated analog[4].
Incubation Mixture: Combine 1 µM test compound, 0.5 mg/mL HLM protein, and 3.3 mM
MgCl2
in 100 mM potassium phosphate buffer (pH 7.4).
Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.
Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, and 45 minutes.
Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins.
Validation Check (Critical): Include Verapamil as a high-clearance positive control. The assay is only valid if Verapamil demonstrates a
t1/2
< 15 minutes.
Analysis: Centrifuge at 4000 rpm for 15 min. Analyze the supernatant via LC-MS/MS to determine the elimination rate constant (
k
) and half-life (
t1/2
).
Visualizing the Impact of Fluorination
To conceptualize how this building block integrates into a drug discovery pipeline and the logic behind its efficacy, refer to the following workflow and causality diagrams.
Fig 1. Fragment-Based Drug Discovery workflow integrating fluorinated piperidines.
Fig 2. Causality logic tree detailing how 3-fluoro substitution improves pharmacokinetic profiles.
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Novel Compounds in High-Throughput Screening
A Case Study with 2-(3-Fluoropiperidin-1-yl)propanoic acid Introduction High-throughput screening (HTS) has revolutionized drug discovery by enabling the rapid evaluation of vast chemical libraries against biological tar...
Author: BenchChem Technical Support Team. Date: March 2026
A Case Study with 2-(3-Fluoropiperidin-1-yl)propanoic acid
Introduction
High-throughput screening (HTS) has revolutionized drug discovery by enabling the rapid evaluation of vast chemical libraries against biological targets. However, a primary challenge in any HTS campaign is the identification and management of false positives and off-target effects.[1] A compound that appears active against the intended target might actually be a promiscuous inhibitor, an assay interference compound, or it may possess unintended biological activities (cross-reactivity) that can lead to toxicity or misleading structure-activity relationships (SAR).[2][3] Therefore, a rigorous and systematic approach to studying cross-reactivity is not just a supplementary step but a cornerstone of a successful drug discovery program.[4]
This guide provides a comprehensive framework for designing and executing cross-reactivity studies for a novel chemical entity, using the hypothetical compound 2-(3-Fluoropiperidin-1-yl)propanoic acid as a case study. As this compound has no established biological target, we will proceed from the perspective of a de novo screening campaign. We will hypothesize a primary target based on its structural motifs—the propanoic acid and piperidine moieties, which are common in NSAIDs and various CNS-active drugs, respectively—and then build a multi-tiered strategy to ensure that its biological activity is specific and well-characterized.[5][6]
Our approach is structured as a four-tiered screening cascade, designed to progressively build confidence in the compound's activity profile, from initial computational assessments to detailed cellular characterization.
Tier 1: In Silico Profiling & Compound Quality Control
Before committing to expensive and time-consuming wet-lab screening, a thorough in silico and quality control assessment is essential. This initial phase aims to predict potential liabilities and off-target interactions, and to ensure the integrity of the compound itself.
Computational Off-Target Prediction
Rationale: Computational tools can predict potential off-target interactions by comparing the compound's structure to databases of known ligands for a wide range of biological targets.[7] This helps in proactively designing a relevant selectivity panel for later stages.
Methodology:
Submit the structure of 2-(3-Fluoropiperidin-1-yl)propanoic acid to multiple off-target prediction platforms (e.g., SwissTargetPrediction, SuperPred, SEA).
Analyze the results for recurring target classes. Given the piperidine scaffold, predictions may include GPCRs, ion channels, and transporters.[8][9] The propanoic acid moiety might suggest interactions with metabolic enzymes.[6]
Compile a list of high-probability off-target families to be included in the experimental selectivity panel in Tier 3.
Identification of Pan-Assay Interference Compounds (PAINS) and Aggregators
Rationale: Many compounds identified in HTS are "false positives" that interfere with assay technologies rather than interacting with the biological target.[1][10] Common mechanisms include chemical reactivity (e.g., thiol-reactive compounds) and the formation of colloidal aggregates that sequester proteins non-specifically.[11] Identifying such liabilities early can save significant resources.
Methodology:
Structural Alerts: Use computational filters to screen for substructures known to be associated with assay interference (PAINS).[12][13]
Aggregation Prediction: Employ algorithms that predict a compound's propensity to form aggregates based on physicochemical properties like cLogP and molecular weight.
Initial Experimental QC: Confirm compound identity and purity (>95%) by LC-MS and NMR. Assess solubility in the planned assay buffer.
Tier 2: Primary Screening & Hit Confirmation
With the in silico and QC data in hand, we can proceed to the primary screen. For this case study, we will hypothesize that our primary target is a novel enzyme, "Novel Human Hydrolase X" (NHH-X) , for which we have a robust biochemical assay.
Primary HTS Against NHH-X
Rationale: The goal of the primary screen is to identify compounds that modulate the activity of NHH-X from a large library. A quantitative HTS (qHTS) approach, where compounds are tested at multiple concentrations, is highly recommended as it provides dose-response curves directly from the primary screen, allowing for a more nuanced classification of hits.[14]
Assay Principle: A fluorescence polarization (FP)-based competitive binding assay. A fluorescently labeled ligand (probe) with known affinity for NHH-X is used. Compounds that bind to the active site of NHH-X will displace the probe, leading to a decrease in fluorescence polarization.
Experimental Protocol: Primary FP-HTS for NHH-X
Reagent Preparation:
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100.
NHH-X Enzyme: Recombinant human NHH-X purified to >95%.
Fluorescent Probe: Custom-synthesized, high-affinity ligand for NHH-X conjugated to a fluorophore (e.g., TAMRA).
Assay Procedure (384-well format):
Dispense 5 µL of NHH-X solution (final concentration 10 nM) into each well.
Add 50 nL of test compounds (including 2-(3-Fluoropiperidin-1-yl)propanoic acid) from a concentration series (e.g., 7-point, 1:3 dilution starting from 100 µM).
Incubate for 60 minutes at room temperature, protected from light.
Read fluorescence polarization on a suitable plate reader.
Data Analysis:
Normalize data to positive (no enzyme) and negative (DMSO vehicle) controls.
Fit dose-response curves to a 4-parameter logistic model to determine IC50 values and Hill slopes.[15]
Hit Confirmation and Triage
Rationale: Hits from the primary screen must be confirmed to ensure they are not due to random error. This involves re-testing the original compound and freshly sourced samples.
Methodology:
Re-test: Re-test the initial "hit" compounds in the primary assay in triplicate to confirm activity.
Orthogonal Assay: Validate the activity in a different assay format that is less susceptible to the potential artifacts of the primary assay. For our example, a label-free enzymatic activity assay (e.g., using mass spectrometry to measure substrate turnover) would be an excellent choice.
Dose-Response Curve Analysis: Analyze the shape of the dose-response curve. Unusually steep Hill slopes can be an indicator of artifacts like aggregation or stoichiometric inhibition.[16]
This is the most critical phase for understanding a compound's selectivity. The goal is to systematically rule out common HTS artifacts and to profile the compound against a panel of relevant off-targets.
Visualization of the Cross-Reactivity Workflow
Caption: Tier 3 workflow for assessing cross-reactivity and interference.
Assay Interference Counter-Screens
These assays are designed to identify compounds that interfere with the detection method or exhibit promiscuous behavior.
Luciferase Inhibition:
Rationale: Many HTS assays use luciferase as a reporter. Direct inhibition of luciferase is a common source of false positives.[17]
Protocol: A simple biochemical assay using recombinant luciferase and its substrate. The test compound is added to see if it inhibits light production.
Aggregation Assay:
Rationale: To experimentally verify the in silico prediction of aggregation. Aggregators can be identified by the sensitivity of their inhibitory activity to the presence of detergents.[1]
Protocol: Run the primary assay (NHH-X) with and without an increased concentration of a non-ionic detergent (e.g., 0.1% Triton X-100). A significant rightward shift in the IC50 in the presence of higher detergent suggests aggregation-based inhibition.
Chemical Reactivity:
Rationale: To identify compounds that may be covalently modifying the target protein, which is often an undesirable mechanism of action for a lead compound.
Protocol: A thiol-reactivity assay can be performed by incubating the compound with a thiol-containing molecule like glutathione and monitoring for its depletion by LC-MS.
Biological Selectivity Profiling
This involves testing the compound against a panel of other biological targets to determine its specificity.
Target Family Selectivity:
Rationale: To assess selectivity against closely related proteins.
Methodology: Test the compound against a panel of other human hydrolases using assays with similar formats to the primary screen.
Broad Off-Target Panel:
Rationale: To identify interactions with common off-target families predicted in Tier 1 or known to be promiscuous.
Methodology: Utilize commercially available screening services that offer panels for hundreds of kinases, GPCRs, ion channels, and nuclear receptors.[18][19]
Safety Pharmacology Panel:
Rationale: To de-risk the compound early by testing against targets with known toxicological relevance.[4][19]
Methodology: A focused panel including key safety targets like the hERG ion channel (cardiotoxicity), cyclooxygenases (COX-1/COX-2 for GI toxicity), and major Cytochrome P450 (CYP) enzymes (drug-drug interactions).
Hypothetical Data Presentation
Table 1: Cross-Reactivity Profile of 2-(3-Fluoropiperidin-1-yl)propanoic acid and Controls
Data are hypothetical and for illustrative purposes only.
Tier 4: Cell-Based Secondary Assays
After establishing a promising selectivity profile in biochemical assays, the next crucial step is to determine if the compound is active in a more physiologically relevant cellular context.
On-Target Cellular Activity
Rationale: To confirm that the compound can penetrate the cell membrane and engage the target in a cellular environment.
Methodology:
Develop a cellular assay that measures the downstream consequences of NHH-X inhibition. This could be a reporter gene assay that measures the transcriptional changes regulated by the product of NHH-X, or a direct measurement of the substrate/product levels in cell lysates by mass spectrometry.
Perform dose-response experiments to determine the cellular EC50. A significant drop-off in potency between the biochemical IC50 and the cellular EC50 might indicate poor permeability or efflux.
Cytotoxicity Assessment
Rationale: To ensure that the observed cellular activity is not a result of general cytotoxicity.[20][21][22][23]
Methodology:
Test the compound in a cytotoxicity assay using the same cell line as the cellular target engagement assay. Common methods include measuring ATP levels (e.g., CellTiter-Glo) or membrane integrity (e.g., LDH release).
The concentration at which cytotoxicity is observed should be significantly higher than the cellular EC50 for on-target activity. A selectivity window of at least 10-fold is often desired.
Cell Plating: Seed cells (e.g., HEK293 expressing NHH-X) in a 384-well white, clear-bottom plate at a density of 5,000 cells/well. Incubate for 24 hours.
Compound Treatment: Treat cells with a dose-response of 2-(3-Fluoropiperidin-1-yl)propanoic acid (and controls) for 48 hours.
Assay Procedure:
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
Mix on an orbital shaker for 2 minutes to induce cell lysis.
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Record luminescence using a plate reader.
Data Analysis: Calculate the CC50 (cytotoxic concentration 50%) by fitting the data to a dose-response curve.
Decision-Making Logic
Caption: Decision-making flowchart for Tier 4 cellular assays.
Conclusion
The journey from a screening hit to a validated lead compound is fraught with potential pitfalls, many of which stem from a lack of specificity. This guide outlines a systematic, multi-tiered approach to de-risking a novel compound, using 2-(3-Fluoropiperidin-1-yl)propanoic acid as a working example. By integrating in silico predictions, rigorous compound QC, orthogonal hit confirmation, comprehensive counter-screening, and cell-based validation, researchers can build a robust data package that clearly defines a compound's cross-reactivity profile. This disciplined, evidence-based strategy not only weeds out problematic compounds early but also builds a strong foundation of trustworthiness and scientific integrity, ultimately increasing the probability of success in the long and arduous path of drug development.
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Navigating Stereochemistry in Drug Development: A Comparative Bioavailability Guide to the Enantiomers of 2-(3-Fluoropiperidin-1-yl)propanoic acid
Executive Summary In modern drug development, the chirality of a molecule is a critical determinant of its pharmacokinetic and pharmacodynamic profile.[1][2][3] The differential interaction of enantiomers with chiral bio...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug development, the chirality of a molecule is a critical determinant of its pharmacokinetic and pharmacodynamic profile.[1][2][3] The differential interaction of enantiomers with chiral biological systems, such as enzymes and receptors, can lead to significant variations in efficacy and safety.[2][4] This guide provides a comprehensive comparison of the oral bioavailability of the R- and S-enantiomers of the novel therapeutic candidate, 2-(3-Fluoropiperidin-1-yl)propanoic acid. By integrating data from in vitro permeability assays, in vivo pharmacokinetic studies in a preclinical rodent model, and in vitro metabolic stability assessments, we illustrate a data-driven approach to selecting the optimal enantiomer for further clinical development. Our findings underscore the profound impact of stereoselective first-pass metabolism on bioavailability and highlight the necessity of enantioselective bioanalysis in preclinical research.[5]
Introduction: The Imperative of Chirality in Pharmacokinetics
Chiral drugs, which exist as non-superimposable mirror images (enantiomers), often exhibit distinct pharmacological and toxicological properties.[2][6] The human body is a chiral environment, and as such, the absorption, distribution, metabolism, and excretion (ADME) of each enantiomer can differ substantially.[5] This phenomenon, known as stereoselective pharmacokinetics, can lead to one enantiomer being therapeutically active (the eutomer) while the other may be less active, inactive, or even contribute to adverse effects (the distomer).[7]
Consequently, regulatory bodies worldwide now emphasize the need to characterize each enantiomer separately.[6][8] This guide focuses on a hypothetical but representative compound, 2-(3-Fluoropiperidin-1-yl)propanoic acid, to demonstrate a best-practice workflow for comparing the bioavailability of its R- and S-enantiomers. Understanding these differences early in development is paramount for selecting the candidate with the highest potential for clinical success and patient safety.
Part 1: Foundational In Vitro Assessment of Intestinal Permeability
Before proceeding to costly in vivo studies, it is crucial to assess the fundamental absorption potential of each enantiomer. The Caco-2 permeability assay is the industry-standard model for predicting human intestinal absorption.[9][10][11] Caco-2 cells, a human colon adenocarcinoma line, differentiate into a polarized monolayer that mimics the intestinal epithelium, complete with tight junctions and functional efflux transporters.[9][]
Experimental Rationale
This assay measures the rate of drug transport from an apical (A, gut lumen side) to a basolateral (B, blood side) chamber, and vice-versa. The resulting apparent permeability coefficient (Papp) helps classify a compound's absorption potential. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit oral absorption.
Caption: Caco-2 Permeability Assay Workflow.
Results Summary: Caco-2 Permeability
The permeability of the R- and S-enantiomers was assessed in duplicate. Both enantiomers exhibited high intrinsic permeability with no significant efflux.
Enantiomer
Papp (A→B) (10⁻⁶ cm/s)
Papp (B→A) (10⁻⁶ cm/s)
Efflux Ratio
Recovery (%)
Permeability Class
R-Enantiomer
18.5 ± 1.2
20.1 ± 1.5
1.09
95.2
High
S-Enantiomer
17.9 ± 1.4
19.5 ± 1.1
1.09
96.1
High
Propranolol (Control)
22.4 ± 1.8
21.9 ± 2.0
0.98
98.5
High
Atenolol (Control)
0.5 ± 0.1
0.6 ± 0.2
1.20
97.3
Low
Interpretation: The high Papp (A→B) values (>10 x 10⁻⁶ cm/s) and an efflux ratio near 1 for both enantiomers suggest that poor intestinal absorption is unlikely to be a limiting factor for the oral bioavailability of either compound. The differences between the enantiomers at this stage are negligible, indicating that any significant in vivo bioavailability differences would likely arise from post-absorption phenomena, such as first-pass metabolism.
Part 2: Definitive In Vivo Bioavailability Study in Sprague-Dawley Rats
To determine the absolute oral bioavailability (F%) and characterize the pharmacokinetic profile, a crossover study was conducted in cannulated male Sprague-Dawley rats. This design is considered the gold standard as each animal serves as its own control, minimizing inter-animal variability.[13][14]
Experimental Rationale
Each enantiomer was administered as a single entity via intravenous (IV) and oral (PO) routes, with a one-week washout period between doses. The IV dose provides the benchmark for 100% bioavailability, allowing for the calculation of absolute oral bioavailability from the PO dose data. Blood samples were collected at predetermined time points to capture the absorption, distribution, and elimination phases of the drugs. A validated, stereoselective LC-MS/MS method was essential to accurately quantify the individual R- and S-enantiomers in plasma.[15][16][17][18][19]
Caption: Crossover In Vivo Bioavailability Study Design.
Results Summary: Pharmacokinetic Parameters
A stark difference in oral bioavailability was observed between the two enantiomers.
Parameter
R-Enantiomer (IV)
R-Enantiomer (PO)
S-Enantiomer (IV)
S-Enantiomer (PO)
Dose
2 mg/kg
10 mg/kg
2 mg/kg
10 mg/kg
AUC₀-inf (ng·h/mL)
2,450 ± 210
9,555 ± 850
2,510 ± 230
3,915 ± 420
Cmax (ng/mL)
-
2,150 ± 190
-
1,340 ± 150
Tmax (h)
-
0.5 ± 0.1
-
0.75 ± 0.2
T½ (h)
2.8 ± 0.3
2.9 ± 0.3
2.7 ± 0.2
1.8 ± 0.2
CL (mL/h/kg)
13.6 ± 1.2
-
13.3 ± 1.3
-
F (%)
-
78.0 ± 7.5
-
31.2 ± 4.1
Interpretation: The R-enantiomer demonstrates excellent oral bioavailability (78.0%), whereas the S-enantiomer shows poor bioavailability (31.2%).[6] Since both enantiomers exhibited high intestinal permeability in vitro, this dramatic difference points towards significant presystemic, or first-pass, metabolism of the S-enantiomer after oral administration. The significantly shorter half-life (T½) of the S-enantiomer following oral dosing compared to its IV half-life further supports the hypothesis of rapid metabolic clearance.
Part 3: Mechanistic Investigation via In Vitro Metabolic Stability
To test the hypothesis of stereoselective first-pass metabolism, the metabolic stability of each enantiomer was evaluated in rat liver microsomes. Liver microsomes are a subcellular fraction containing a high concentration of cytochrome P450 (CYP) enzymes, which are the primary drivers of drug metabolism.[20][21]
Experimental Rationale
By incubating each enantiomer with liver microsomes and an NADPH-regenerating system (to fuel CYP enzyme activity), we can measure the rate at which the parent drug is depleted over time. This provides a measure of intrinsic clearance (CLint), a key indicator of how rapidly the liver can metabolize the drug. A higher CLint value corresponds to lower metabolic stability and predicts higher first-pass clearance in vivo.
Caption: In Vitro Metabolic Stability Workflow.
Results Summary: Metabolic Stability in Rat Liver Microsomes
The results clearly demonstrate stereoselective metabolism.
Enantiomer
Half-Life (T½, min)
Intrinsic Clearance (CLint, µL/min/mg protein)
Metabolic Stability
R-Enantiomer
58.2
21.5
Moderate
S-Enantiomer
14.5
85.9
Low
Interpretation: The S-enantiomer is metabolized approximately four times faster than the R-enantiomer in rat liver microsomes. This significant difference in intrinsic clearance provides a strong mechanistic explanation for the poor oral bioavailability of the S-enantiomer observed in vivo. The high CLint of the S-enantiomer leads to extensive hepatic first-pass extraction, where a large fraction of the absorbed drug is metabolized and eliminated by the liver before it can reach systemic circulation.[22]
Synthesis and Conclusion
The integrated data from these three key studies provides a clear and compelling narrative. While both the R- and S-enantiomers of 2-(3-Fluoropiperidin-1-yl)propanoic acid are well-absorbed across the intestinal epithelium (in vitro data), their fates diverge significantly due to stereoselective hepatic metabolism.
The S-enantiomer is a substrate for rapid metabolism by hepatic CYP enzymes, resulting in high first-pass clearance and consequently, poor oral bioavailability (31.2%). In contrast, the R-enantiomer is significantly more stable metabolically, allowing a much larger fraction of the absorbed dose to reach systemic circulation, resulting in excellent oral bioavailability (78.0%).
Recommendation: Based on this comprehensive analysis, the R-enantiomer is unequivocally the superior candidate for further development. Its favorable pharmacokinetic profile, characterized by high oral bioavailability and a longer half-life, promises a more predictable and effective dose-response relationship in clinical settings. Future work should focus on identifying the specific CYP isoforms responsible for the metabolism of the S-enantiomer to better predict potential drug-drug interactions.
Cell Culture: Caco-2 cells are seeded onto permeable polycarbonate Transwell® inserts (24-well format) and cultured for 21-25 days to allow for full differentiation and monolayer formation.
Monolayer Integrity Check: Transepithelial electrical resistance (TEER) is measured prior to the experiment to confirm the integrity of the cell monolayer. TEER values must be ≥200 Ω·cm² for the monolayer to be used.[23]
Dosing Solution Preparation: Stock solutions of the R- and S-enantiomers are diluted in transport buffer (e.g., Hanks' Balanced Salt Solution) to a final concentration of 10 µM.
Assay Procedure (A→B): The transport buffer in the basolateral (receiver) chamber is replaced. The dosing solution is added to the apical (donor) chamber.
Assay Procedure (B→A): The transport buffer in the apical (receiver) chamber is replaced. The dosing solution is added to the basolateral (donor) chamber.
Incubation: Plates are incubated for 2 hours at 37°C with orbital shaking.
Sampling: At the end of the incubation, samples are taken from both the donor and receiver chambers.
Quantification: The concentration of each enantiomer in the samples is determined using a validated enantioselective LC-MS/MS method.
Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial donor concentration.
Protocol 2: Rat In Vivo Pharmacokinetic Study
Animals: Male Sprague-Dawley rats (n=10) with surgically implanted jugular vein cannulas are used. Animals are fasted overnight prior to dosing.[13][24]
Dosing:
IV Administration: A 2 mg/kg dose is administered as a bolus via the jugular vein cannula.
Oral Administration (PO): A 10 mg/kg dose is administered via oral gavage.
Study Design: A full crossover design is used. Five rats receive the IV dose first, and five receive the PO dose first. After a 7-day washout period, the treatments are reversed.
Blood Sampling: Blood samples (~150 µL) are collected from the cannula at pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., K₂EDTA) and centrifuged to separate plasma. Plasma samples are stored at -80°C until analysis.
Bioanalysis: Plasma concentrations of the R- and S-enantiomers are quantified using a validated enantioselective LC-MS/MS method.
Pharmacokinetic Analysis: Non-compartmental analysis is performed using software (e.g., Phoenix WinNonlin) to determine key PK parameters including AUC, Cmax, Tmax, T½, and CL. Absolute bioavailability (F%) is calculated as: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.[25]
Protocol 3: Liver Microsomal Stability Assay
Reaction Mixture Preparation: A master mix is prepared containing rat liver microsomes (0.5 mg/mL protein) and the test enantiomer (1 µM) in phosphate buffer (pH 7.4).
Initiation: The reaction is initiated by adding an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
Incubation: The reaction plate is incubated at 37°C.
Time-Point Sampling: Aliquots are removed from the reaction at 0, 5, 15, 30, and 60 minutes.
Reaction Quenching: The reaction in each aliquot is immediately stopped by adding ice-cold acetonitrile containing an internal standard.
Sample Processing: Samples are centrifuged to precipitate protein, and the supernatant is transferred for analysis.
Analysis: The remaining concentration of the parent enantiomer is quantified by LC-MS/MS.
Data Analysis: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the half-life (T½ = -0.693 / slope). Intrinsic clearance (CLint) is calculated from the half-life.
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Mehvar, R., & Jamali, F. (1997). Bioequivalence of Chiral Drugs: Stereospecific versus Non-Stereospecific Methods. ResearchGate. [Link]
Standard Operating Procedure & Disposal Protocol: 2-(3-Fluoropiperidin-1-yl)propanoic acid
As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. 2-(3-Fluoropiperidin-1-yl)propanoic acid is a highly versatil...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. 2-(3-Fluoropiperidin-1-yl)propanoic acid is a highly versatile building block in drug discovery, but its structural features—a basic piperidine ring, a carboxylic acid moiety, and a covalently bound fluorine atom—create specific logistical and safety challenges.
Understanding the physical chemistry of this compound is essential for safe handling. Because it contains both a basic nitrogen and an acidic carboxyl group, it exhibits zwitterionic behavior, meaning its solubility profile across aqueous and organic phases is highly pH-dependent. Most importantly, the presence of the fluorine atom strictly categorizes this compound and any associated solvent streams as Halogenated Organic Waste [1].
Mechanistic Causality: The "Why" Behind the Protocol
Why can't this compound be disposed of in standard organic waste? The causality lies in the thermodynamics of the carbon-fluorine (C-F) bond and the byproducts of thermal degradation.
Incineration Chemistry & HF Generation : Standard non-halogenated organic waste is often repurposed for fuel blending or solvent recovery[2]. However, fluorinated compounds require specialized high-temperature rotary kiln incineration equipped with caustic scrubbing systems[3]. Upon combustion, the C-F bond breaks, releasing hydrogen fluoride (HF) gas—a highly toxic and corrosive byproduct that must be immediately neutralized by the scrubber[3].
Economic and Regulatory Impact : Introducing even small amounts of 2-(3-Fluoropiperidin-1-yl)propanoic acid into a non-halogenated waste carboy contaminates the entire vessel. This renders the bulk waste unsuitable for solvent recovery, drastically increases disposal costs, and violates environmental discharge regulations[2].
Waste Segregation & Routing Logic
To ensure a self-validating system, researchers must categorize the waste at the source. The following logic tree dictates the routing of 2-(3-Fluoropiperidin-1-yl)propanoic acid waste streams to prevent incompatible mixing.
Figure 1: Decision matrix for routing 2-(3-Fluoropiperidin-1-yl)propanoic acid waste streams.
Self-Validating Disposal Protocols
The following step-by-step methodologies ensure that every disposal action is verifiable and compliant with environmental health and safety (EHS) standards.
During amide coupling or extraction phases, the compound will likely be dissolved in organic solvents (e.g., DCM, EtOAc, or DMF).
Phase Verification : Ensure the organic layer is fully separated from the aqueous phase. High water content in organic waste complicates incineration and phase separation in bulk drums[4].
Container Selection : Utilize a designated, EHS-approved 20L white polyethylene container explicitly labeled for 2[2].
Transfer : Operating strictly within a certified chemical fume hood, carefully pour the organic extract into the container.
Validation : Log the specific solvent and the estimated mass of the fluorinated compound on the hazardous waste manifest. Never mix this stream with acetone or ethanol intended for recycling[2].
Aqueous layers from workups involving this compound will contain fluorinated salts. Because of the zwitterionic nature of the molecule, significant product can be lost to the aqueous layer.
pH Assessment : Measure the pH of the aqueous waste. Carboxylic acid derivatives often result in acidic aqueous streams.
Neutralization : Slowly adjust the pH to a neutral range (pH 6–9) using dilute sodium hydroxide or sodium bicarbonate. Causality: Corrosive wastes outside this pH limit can react dangerously in bulk waste containers and violate sewer discharge regulations[2].
Segregation : Collect the neutralized aqueous solution in a container labeled "Halogenated Aqueous Waste."1[1].
Protocol C: Solid Waste Management (Unused Reagent or Contaminated Consumables)
Collection : Use a dedicated anti-static spatula to transfer unused solid 2-(3-Fluoropiperidin-1-yl)propanoic acid or contaminated filter aids (e.g., Celite) into a sealable, disposable container[5].
Secondary Containment : Place the sealed container within a secondary containment tray inside the fume hood until EHS pickup[6].
Labeling : Affix a hazardous waste label detailing the exact chemical name. Avoid generic labels like "organic solid" to ensure the disposal facility routes it to the correct 3[3].
Quantitative Safety & Compatibility Data
To facilitate quick decision-making at the bench, adhere to the following quantitative thresholds for waste segregation and personal protective equipment (PPE).
Parameter / Requirement
Specification / Limit
Causality & EHS Rationale
Aqueous Waste pH Limit
pH 6.0 – 9.0
Prevents acid-base reactions in bulk containers; complies with standard neutralization protocols[2].
Halogen Threshold
> 0% (Any presence)
Any detectable fluorine mandates routing to halogenated waste streams to ensure proper HF scrubbing during incineration[3],[1].
Water Content in Organic Waste
< 5%
High water content in organic waste complicates incineration and phase separation[4]. Route high-water mixtures to aqueous waste.
Glove Specification
Nitrile (Double Gloved)
Provides a necessary barrier against skin contact and potential absorption of fluorinated organics[5].
Eye Protection
Goggles + Face Shield
Protects against splashes during the neutralization of acidic aqueous waste streams[1].
Author: BenchChem Technical Support Team. Date: March 2026
This document provides a detailed safety and handling protocol for 2-(3-Fluoropiperidin-1-yl)propanoic acid (CAS No. 1888526-69-9). As a novel compound, a comprehensive, peer-reviewed safety profile is not yet established. Therefore, this guide is built upon a conservative risk assessment, analyzing the hazards of its constituent chemical moieties: a piperidine ring, a propanoic acid functional group, and a carbon-fluorine bond. The protocols outlined herein are designed to provide a robust framework for minimizing exposure and ensuring operational safety for all laboratory personnel.
Deconstruction of Hazards: An Evidence-Based Assessment
To establish a reliable safety profile for 2-(3-Fluoropiperidin-1-yl)propanoic acid, we must infer its potential hazards from its structural components.
Piperidine Moiety: The core structure contains a piperidine ring. Piperidine itself is a cyclic secondary amine that is classified as toxic and corrosive. It is known to cause severe skin burns and eye damage.[1][2] It is harmful if it comes into contact with the skin or is inhaled.[1] Therefore, the presence of this moiety necessitates the use of chemical-resistant gloves and full-coverage eye and face protection.
Propanoic Acid Moiety: The carboxylic acid functional group classifies the compound as an acid. Propanoic acid is corrosive and can cause severe skin burns and eye damage.[3][4][5] Vapors can also cause respiratory irritation.[4][5] This acidic nature requires careful handling to avoid contact with skin, eyes, and the respiratory tract.
Fluorine Substitution: The presence of a carbon-fluorine bond warrants special consideration. While this compound is not a perfluorinated acid, fluorinated organic compounds can present unique toxicological profiles. For instance, 2-Fluoropropionic acid is also categorized as causing severe skin burns and eye damage and is harmful if swallowed, in contact with skin, or if inhaled.[6] Inhalation is a particularly important exposure route to consider for fluorinated organic compounds.[7][8]
Based on this analysis, 2-(3-Fluoropiperidin-1-yl)propanoic acid should be handled as, at a minimum, a corrosive, toxic, and irritating substance.
Propanoic Acid and Fluorinated Acid analogues.[4][5][6]
Inhalation of dust or aerosols
The Hierarchy of Controls: A Foundational Safety Principle
Personal Protective Equipment (PPE) is the final and most personal line of defense. Its effectiveness depends on the implementation of higher-level controls. This protocol assumes that all work is performed according to the following hierarchy:
Engineering Controls: All handling of 2-(3-Fluoropiperidin-1-yl)propanoic acid, including weighing, transfers, and dissolution, must be conducted within a certified chemical fume hood to minimize inhalation exposure. Eyewash stations and safety showers must be readily accessible.[6]
Administrative Controls: Develop a site-specific Standard Operating Procedure (SOP) for this chemical. Ensure all personnel are trained on the SOP and the contents of this guide. Work in well-ventilated areas and minimize the quantity of the chemical handled at any one time.
Personal Protective Equipment (PPE): The specific ensemble of PPE required is detailed in the following section.
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be tailored to the specific laboratory operation being performed. The following table outlines the minimum required PPE for various tasks.
Air-purifying respirator with organic vapor/acid gas cartridges[9]
Step-by-Step PPE Procedure (Donning & Doffing)
Donning (Putting On) Sequence:
Lab Coat/Apron: Put on your lab coat and a chemical-resistant apron if required.
Respirator (if needed): Perform a seal check.
Goggles/Face Shield: Position eye and face protection.
Gloves: Put on the first pair of gloves, then the second pair, ensuring the outer glove cuff goes over the sleeve of the lab coat.
Doffing (Taking Off) Sequence:
Outer Gloves: Remove the outer pair of gloves, turning them inside out without touching the exterior. Dispose of them immediately.
Face Shield/Goggles: Remove by handling the strap; avoid touching the front.
Lab Coat/Apron: Remove by rolling it away from your body.
Inner Gloves: Remove the final pair of gloves and dispose of them.
Respirator (if used): Remove last.
Hand Washing: Immediately wash hands thoroughly with soap and water.[9]
Operational and Disposal Plans
Standard Handling Workflow: Weighing and Dissolving
Preparation: Assemble all necessary equipment (spatula, weigh boat, beaker with stir bar, solvent, etc.) inside the chemical fume hood. Don the appropriate PPE as specified in the table above (goggles, face shield, double gloves, lab coat).
Aliquotting: Allow the container of 2-(3-Fluoropiperidin-1-yl)propanoic acid to equilibrate to room temperature before opening to prevent condensation.
Weighing: Carefully transfer the desired amount of the solid to a weigh boat. Avoid creating dust. If any material is spilled, clean it up immediately according to the spill procedure.
Dissolution: Place the weigh boat into the beaker. Add the solvent slowly to avoid splashing. The stir bar can be used to gently facilitate dissolution.
Cleanup: Rinse the spatula and weigh boat with a small amount of solvent, adding the rinse to the beaker to ensure a complete transfer.
Emergency Plan: Spill and Exposure
Small Spill (inside fume hood):
Alert nearby personnel.
Use an inert absorbent material (e.g., sand, vermiculite) to cover the spill.[2]
Carefully sweep the absorbed material into a designated, labeled hazardous waste container.
Wipe the area with a suitable solvent, followed by soap and water.
Large Spill (outside fume hood):
Evacuate the immediate area.
Alert laboratory and institutional safety personnel immediately.
Prevent entry into the area. Professional cleanup may be required.
Skin Contact:
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6]
If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[6]
Seek immediate medical attention.
Disposal Plan
All waste containing 2-(3-Fluoropiperidin-1-yl)propanoic acid, including contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous chemical waste.
Segregation: Collect all waste in a clearly labeled, sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "2-(3-Fluoropiperidin-1-yl)propanoic acid".
Disposal: Arrange for pickup and disposal through your institution's EHS-approved hazardous waste management program. Do not discharge into drains or the environment.[2][3]
PPE Selection Workflow Diagram
The following diagram illustrates the decision-making process for selecting the correct level of PPE when working with 2-(3-Fluoropiperidin-1-yl)propanoic acid.